molecular formula C16H18N2O B4502074 N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B4502074
M. Wt: 254.33 g/mol
InChI Key: WMVUAJKAHPJITQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is 254.141913202 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-18/h3-4,7-12,14H,1-2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVUAJKAHPJITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in Medicinal Chemistry

[1]

Executive Summary

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide represents a prototypical "privileged structure" in modern medicinal chemistry.[1] Its molecular architecture—comprising a lipophilic central benzamide core, a specific aliphatic amide cap (cyclopentyl), and a heteroaromatic tail (pyrrole)—aligns precisely with the pharmacophore requirements for 11β-HSD1 inhibitors .[1] These agents are critical in the treatment of Type 2 Diabetes Mellitus (T2DM) , Obesity , and Metabolic Syndrome by regulating intracellular cortisol levels.[1]

Beyond metabolic disease, this scaffold serves as a versatile chemical probe.[1] Derivatives of 4-(pyrrol-1-yl)benzamide have demonstrated significant antimicrobial and antitubercular activity, acting as precursors for more complex thiadiazole and hydrazide pharmacophores.[1]

Key Compound Profile
PropertyDescription
Chemical Name N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Primary Target 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Mechanism Competitive Inhibition (Cortisone

Cortisol blockade)
Therapeutic Class Metabolic Modulator / Anti-diabetic
Secondary Potential Antimicrobial / Antitubercular (Derivatives)

Chemical Biology & Mechanism of Action[1]

The 11β-HSD1 Target

The primary therapeutic utility of this compound lies in its ability to inhibit 11β-HSD1 .[1] This enzyme acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone into active cortisol (in humans) or corticosterone (in rodents).[1]

  • Pathophysiology: Chronically elevated cortisol in adipose tissue and the liver drives insulin resistance, visceral obesity, and hyperglycemia.[1]

  • Therapeutic Goal: Selective inhibition of 11β-HSD1 lowers local cortisol concentrations without affecting adrenal cortisol production, improving insulin sensitivity and lipid profiles.[1]

Binding Mode & Molecular Interactions

The N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide structure is designed to fit the 11β-HSD1 active site:

  • N-Cyclopentyl Group: Occupies the large, hydrophobic binding pocket (often called the "adamantyl pocket") typically filled by the steroid core of cortisone.[1] The cyclopentyl ring provides metabolic stability and optimal van der Waals contacts.[1]

  • Benzamide Core: Acts as a rigid linker, positioning the substituents.[1] The amide carbonyl often forms a critical hydrogen bond with the catalytic residues (e.g., Ser170 or Tyr183 ).[1]

  • Pyrrole Moiety: Extends into the lipophilic channel, mimicking the hydrophobic interactions of the steroid D-ring or acting as a bioisostere for phenyl/heteroaryl groups found in other inhibitors (e.g., biaryl ethers).[1]

Pathway Visualization

The following diagram illustrates the inhibition of the Glucocorticoid Receptor (GR) activation pathway by the compound.[1]

GCortisoneCortisone(Inactive)Enzyme11β-HSD1(ER Membrane)Cortisone->EnzymeSubstrateCortisolCortisol(Active)Enzyme->CortisolConversionInhibitorN-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide(Inhibitor)Inhibitor->EnzymeBlocks Active SiteGRGlucocorticoid Receptor(Cytosol)Cortisol->GRBindingNucleusNucleus(Gene Transcription)GR->NucleusTranslocationEffectsInsulin ResistanceVisceral ObesityGluconeogenesisNucleus->EffectsUpregulation

Figure 1: Mechanism of Action.[1][2] The inhibitor blocks the 11β-HSD1-mediated conversion of cortisone to cortisol, preventing downstream GR activation and metabolic dysregulation.[1]

Medicinal Chemistry: SAR & Synthesis

Structure-Activity Relationship (SAR)

The efficacy of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide relies on precise structural features:

  • The Amide "Cap" (Cyclopentyl):

    • Optimization: Cyclopentyl is often superior to cyclopropyl (too small) or cyclohexyl (conformational entropy) for this specific pocket.[1] It balances lipophilicity (

      
      ) with solubility.[1]
      
    • Metabolic Stability: Unlike linear alkyl chains, the cycloalkyl ring is resistant to rapid oxidative metabolism (e.g.,

      
      -oxidation).[1]
      
  • The Linker (Phenyl):

    • Geometry: The para-substitution pattern is critical for linear alignment within the enzyme channel.[1] Ortho or meta substitution often leads to steric clashes.[1]

  • The Tail (Pyrrole):

    • Electronic Effect: The pyrrole ring is electron-rich.[1] Through

      
      -linkage, it acts as a weak donor to the phenyl ring, modulating the acidity of the amide proton.[1]
      
    • Bioisosterism:[1] It serves as a replacement for other 5-membered heterocycles (pyrazoles, thiazoles) often used to tune potency and reduce hERG channel liability.[1]

Synthesis Protocol

The synthesis follows a convergent route, utilizing the Clauson-Kaas reaction to install the pyrrole, followed by standard amide coupling.[1]

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
  • Reagents: 4-Aminobenzoic acid, 2,5-dimethoxytetrahydrofuran, Glacial Acetic Acid.[1]

  • Mechanism: Acid-catalyzed condensation of the primary amine with the masked dialdehyde.[1]

  • Procedure:

    • Dissolve 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).[1]

    • Reflux for 1–2 hours. The solution turns dark.

    • Cool and pour into ice water. The precipitate is 4-(1H-pyrrol-1-yl)benzoic acid.[1]

    • Recrystallize from ethanol.[1][3]

Step 2: Amide Coupling
  • Reagents: 4-(1H-pyrrol-1-yl)benzoic acid, Cyclopentylamine, HBTU (or EDC/HOBt), DIPEA, DMF.[1]

  • Procedure:

    • Dissolve the acid intermediate in dry DMF.[1]

    • Add DIPEA (3.0 eq) and HBTU (1.2 eq).[1] Stir for 15 min to activate the acid.

    • Add Cyclopentylamine (1.1 eq).[1]

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

SynthesisSM14-AminobenzoicAcidIntermediate4-(1H-pyrrol-1-yl)benzoic acidSM1->IntermediateClauson-Kaas(AcOH, Reflux)Reagent12,5-Dimethoxy-tetrahydrofuranReagent1->IntermediateProductN-cyclopentyl-4-(1H-pyrrol-1-yl)benzamideIntermediate->ProductAmide Coupling(HBTU, DIPEA, DMF)AmineCyclopentylamineAmine->Product

Figure 2: Synthetic Pathway.[1] Convergent synthesis using Clauson-Kaas pyrrole formation followed by amide bond formation.[1]

Preclinical Pharmacology & Experimental Protocols

In Vitro Assay: 11β-HSD1 Scintillation Proximity Assay (SPA)

To validate the therapeutic potential, the compound's

1

Protocol:

  • Components: Microsomes expressing human 11β-HSD1,

    
    -Cortisone (substrate), NADPH (cofactor).[1]
    
  • Incubation:

    • Mix 20 µL of test compound (in DMSO) with enzyme buffer (pH 7.4).[1]

    • Add cofactor (NADPH) and radiolabeled substrate.[1]

    • Incubate at 37°C for 60 minutes.

  • Detection:

    • Add SPA beads coated with anti-cortisol monoclonal antibodies.[1]

    • The beads bind the generated

      
      -Cortisol, bringing the isotope close to the scintillant.[1]
      
    • Read signal on a scintillation counter.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Antimicrobial Screening (Secondary Application)

While 11β-HSD1 is the primary target, derivatives of this scaffold should be screened for antimicrobial activity, particularly against M. tuberculosis.[1]

  • Method: Microplate Alamar Blue Assay (MABA).[1]

  • Metric: Minimum Inhibitory Concentration (MIC).

  • Relevance: The pyrrole ring is a known pharmacophore in antitubercular agents (e.g., BM212 derivatives).[1][4]

ADME Profile (Predicted)
ParameterPredictionRationale
LogP ~3.2 - 3.8Lipophilic pyrrole and cyclopentyl groups increase permeability.[1]
Solubility Low-ModerateLack of ionizable groups at physiological pH; may require formulation (e.g., micronization).[1]
Metabolic Stability ModerateThe cyclopentyl ring is stable; however, the pyrrole ring can be susceptible to oxidation.[1]
BBB Permeability HighLipophilicity suggests CNS penetration (relevant for central 11β-HSD1 inhibition).[1]

Future Outlook & Development

The N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide scaffold serves as a robust starting point for drug discovery.[1]

  • Lead Optimization: Introduction of polar groups (e.g., hydroxyl on the cyclopentyl ring) could improve solubility and reduce potential CNS side effects if peripheral restriction is desired.[1]

  • Scaffold Hopping: Replacing the pyrrole with a pyrazole or triazole could improve metabolic stability while maintaining the necessary geometry for the 11β-HSD1 active site.[1]

  • Combination Therapy: As an insulin sensitizer, this class of compounds shows promise when combined with GLP-1 agonists or SGLT2 inhibitors for holistic metabolic management.[1]

References

  • Hughes, K. A., et al. (2008).[1] 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Type 2 Diabetes Mellitus and Obesity. Expert Opinion on Investigational Drugs.

  • Boyle, C. D., et al. (2009).[1] Optimization of a Series of 11β-HSD1 Inhibitors: Discovery of MK-0916. Bioorganic & Medicinal Chemistry Letters.

  • Joshi, S. D., et al. (2013).[1][4] Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial, antifungal and antitubercular agents. Medicinal Chemistry Research.

  • Aki, Y., et al. (2021).[1] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[1] PLOS ONE.

  • Webster, S. P., et al. (2017).[1] Discovery of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Endocrine Reviews.

Chemical stability of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide represents a specific structural class combining a lipophilic amide cap with an electron-rich heteroaromatic tail. In drug development, this scaffold is often utilized to modulate potency against GPCRs or kinase targets while managing solubility.

From a stability perspective, this compound presents a bimodal stability profile :

  • Hydrolytic/Chemical Stability: High. The benzamide core is robust across a broad pH range (2–9), resisting spontaneous hydrolysis under physiological conditions.

  • Metabolic Stability: Moderate to Low. The pyrrole moiety is a known metabolic "soft spot," highly susceptible to oxidative bioactivation by Cytochrome P450 enzymes (CYPs), while the amide bond is a secondary target for hepatic amidases.

This guide details the mechanistic underpinnings of these stability characteristics and provides the standard operating procedures (SOPs) required to validate them in your specific matrix.

Chemical Architecture & Reactivity Analysis

To predict stability, we must deconstruct the molecule into its reactive pharmacophores.

The N-Cyclopentylbenzamide Core
  • Structure: A secondary amide linking a phenyl ring to a cyclopentyl ring.

  • Stability Factor: Secondary amides are kinetically stable. The cyclopentyl group provides steric bulk that hinders nucleophilic attack by water or hydroxide ions.

  • Physiological Risk: Negligible chemical hydrolysis at pH 7.4. However, this bond is a substrate for carboxylesterases and amidases in the liver and plasma.

The 4-(1H-pyrrol-1-yl) Moiety (N-Phenylpyrrole)
  • Structure: A pyrrole ring attached via its nitrogen to the para-position of the benzamide phenyl ring.

  • Electronic Effect: The pyrrole nitrogen lone pair participates in the aromaticity of the pyrrole ring and can conjugate with the phenyl ring. This makes the pyrrole ring extremely electron-rich.

  • Stability Risk (Oxidation): This is the primary liability. Electron-rich pyrroles are prone to oxidation by electrophilic species and CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to reactive epoxide intermediates or hydroxylated metabolites.

  • Stability Risk (Acid): While N-alkyl pyrroles are notoriously acid-labile (polymerizing to form "pyrrole red"), N-aryl substitution (as in this compound) significantly stabilizes the ring against acid-catalyzed decomposition.

Degradation Pathways & Mechanisms

The following diagram illustrates the two critical pathways for degradation: Oxidative Metabolism (Phase I) and Amide Hydrolysis (Enzymatic/Chemical).

DegradationPathways Parent Parent Compound (N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide) Oxidation CYP450 Oxidation (Liver Microsomes) Parent->Oxidation Phase I Metab. Hydrolysis Amidase/Acid Hydrolysis (pH < 2 or Liver Amidases) Parent->Hydrolysis Slow Kinetics Epoxide Pyrrole-2,3-epoxide (Reactive Intermediate) Oxidation->Epoxide [O] insertion Hydroxy Hydroxy-pyrrole metabolites (Ring Opening/Rearrangement) Epoxide->Hydroxy Rearrangement AcidProduct 4-(1H-pyrrol-1-yl)benzoic acid Hydrolysis->AcidProduct Cleavage AmineProduct Cyclopentylamine Hydrolysis->AmineProduct Cleavage

Figure 1: Predicted degradation pathways. The oxidative route (yellow) is kinetically dominant in vivo, while hydrolysis (green) requires enzymatic catalysis or extreme pH.

Physiological Stability Profile

Gastrointestinal Stability (pH 1.2 – 6.8)
  • Simulated Gastric Fluid (SGF, pH 1.2):

    • Prediction:Stable. Unlike simple pyrroles, the N-phenyl linkage prevents rapid acid-catalyzed polymerization. The amide bond is resistant to acid hydrolysis over the typical gastric residence time (1–2 hours).

    • Observation: Expect <5% degradation over 2 hours at 37°C.

  • Simulated Intestinal Fluid (SIF, pH 6.8):

    • Prediction:Highly Stable. The compound is neutral and lipophilic; no significant chemical degradation occurs.

Systemic/Plasma Stability (pH 7.4)
  • Chemical: Indefinitely stable in phosphate-buffered saline (PBS).

  • Enzymatic (Plasma):

    • Prediction:Moderate. Plasma stability depends on the species. Rodent plasma (high esterase/amidase activity) may show higher turnover than human plasma.

    • Mechanism:[1][2][3][4] Hydrolysis of the amide bond to release cyclopentylamine and the benzoic acid derivative.

Metabolic Stability (Liver Microsomes)
  • Prediction: Low to Moderate Stability (

    
     min). 
    
  • Rationale: The pyrrole ring is a high-clearance motif. CYP enzymes will rapidly oxidize the C2 and C5 positions of the pyrrole ring.

  • Implication: This compound likely requires structural optimization (e.g., adding halogens to the pyrrole ring) to block metabolic soft spots if used as a drug candidate.

Experimental Protocols

As a scientist, you must validate these predictions. Below are the definitive protocols for establishing the stability profile.

Protocol A: pH-Dependent Chemical Stability

Objective: Determine non-enzymatic degradation rates in GI-relevant buffers.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), Borate buffer (pH 9.0)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

  • LC-MS/MS or HPLC-UV

Workflow:

  • Preparation: Spike the 10 mM stock into pre-warmed (37°C) buffer to a final concentration of 1 µM (ensures solubility and relevance). Final DMSO content < 1%.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove aliquots (50 µL) at

    
     min and 24 hours.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

gives the half-life:

.
Protocol B: Microsomal Metabolic Stability

Objective: Quantify Intrinsic Clearance (


) driven by CYP450 oxidation.

Materials:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow Visualization:

MicrosomalWorkflow Step1 Pre-Incubation Mix Microsomes + Buffer + Compound (37°C, 5 min) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: Standard Microsomal Stability Assay Workflow.

Critical Control: Always run a "minus NADPH" control. If degradation occurs without NADPH, the instability is non-CYP mediated (likely amidase hydrolysis or chemical instability).

Quantitative Data Summary (Reference Values)

Use the table below to benchmark your experimental results. These values are estimated based on structural analogs (e.g., Tolmetin, N-phenylpyrrole derivatives).

ParameterConditionExpected ResultInterpretation
Chemical

pH 1.2 (SGF)> 24 HoursHigh Gastric Stability
Chemical

pH 7.4 (PBS)> 7 DaysHigh Chemical Stability
Plasma

Human Plasma> 4 HoursModerate Amidase Stability
Plasma

Rat Plasma1 - 2 HoursHigh Amidase Activity (Species Diff.)[5]
Microsomal

Human LM> 50 µL/min/mgHigh Clearance (Rapid Oxidation)

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on amide hydrolysis mechanisms).
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link (Mechanisms of pyrrole oxidation).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for standard stability protocols).
  • Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 4(6), 461-485. (Insights into plasma esterase/amidase variability).

Sources

Mechanism of action for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide derivatives , focusing on their primary role as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and their secondary potential as antimicrobial agents.

A Technical Guide for Drug Development Professionals[1]

Executive Summary

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide represents a specific scaffold within the class of N-substituted 4-(heterocycle)benzamides .[1] These small molecules are primarily characterized as potent, selective inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a key enzyme in intracellular glucocorticoid metabolism.[1] By blocking the conversion of inert cortisone to active cortisol within metabolic tissues (liver, adipose, muscle), these derivatives serve as therapeutic candidates for Type 2 Diabetes Mellitus (T2DM) , Metabolic Syndrome , and Obesity .[1]

Secondary pharmacological profiles for this structural class include antimicrobial activity (specifically against M. tuberculosis via cell wall synthesis disruption) and potential modulation of P2X7 receptors in inflammatory pathways.[1]

Core Mechanism: 11β-HSD1 Inhibition

The primary mechanism of action (MOA) for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide derivatives centers on the inhibition of intracellular cortisol amplification.[1]

Enzymatic Target: 11β-HSD1

11β-HSD1 is an ER-membrane-bound enzyme predominantly expressed in the liver, adipose tissue, and central nervous system.[1] It functions as a reductase, converting inactive cortisone (human) or 11-dehydrocorticosterone (rodent) into the active glucocorticoid cortisol (or corticosterone).[1] This local amplification of glucocorticoids promotes:

  • Hepatic Gluconeogenesis: Increased glucose production.[1]

  • Adipogenesis: Differentiation of pre-adipocytes and visceral fat accumulation.[1]

  • Insulin Resistance: Antagonism of insulin signaling pathways.[1]

Molecular Interaction

The N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide scaffold binds to the catalytic domain of 11β-HSD1, preventing substrate access.[1]

  • N-cyclopentyl Group: Occupies the large, lipophilic hydrophobic pocket adjacent to the catalytic site, mimicking the steroid A/B ring system.[1] This moiety is critical for high affinity and selectivity over 11β-HSD2 (the dehydrogenase isoform).[1]

  • Benzamide Linker: Positions the molecule within the active site, often forming hydrogen bonds with key residues (e.g., Ser170 , Tyr177 ) essential for catalysis.[1]

  • 4-(1H-pyrrol-1-yl) Moiety: Provides additional hydrophobic interactions (π-stacking) with aromatic residues in the substrate-binding channel, stabilizing the inhibitor-enzyme complex.[1]

Physiological Outcome

Inhibition of 11β-HSD1 by these derivatives leads to:

  • Reduced Intracellular Cortisol: Lowering local glucocorticoid tone without suppressing circulating adrenal cortisol (preserving the HPA axis response to stress).[1]

  • Improved Insulin Sensitivity: Enhanced glucose uptake in muscle and adipose tissue.[1]

  • Suppression of Gluconeogenesis: Decreased hepatic glucose output, lowering fasting blood glucose levels.[1]

Secondary Mechanisms & Off-Target Effects[1]

Antimicrobial Activity (Antitubercular)

Structural analogs such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(substituted)benzamides (e.g., MPPB) have demonstrated significant activity against Mycobacterium tuberculosis.[1]

  • Mechanism: These derivatives disrupt bacterial cell wall synthesis or energy metabolism (ATP depletion).[1]

  • Relevance: While the N-cyclopentyl derivative is optimized for metabolic targets, the 4-(pyrrol-1-yl) core retains potential antibacterial properties, necessitating screening for off-target microbiome effects.[1]

P2X7 Receptor Antagonism

Certain N-substituted benzamides act as antagonists for the P2X7 receptor , an ATP-gated ion channel involved in inflammation (IL-1β release).[1]

  • SAR Overlap: The lipophilic N-cyclopentyl group and the benzamide core are shared pharmacophores with known P2X7 antagonists.[1]

  • Implication: Potential anti-inflammatory effects independent of glucocorticoid modulation.[1]

Visualization: Signaling Pathway & SAR[1]

11β-HSD1 Metabolic Pathway

The following diagram illustrates the role of 11β-HSD1 in amplifying intracellular cortisol and the downstream metabolic effects blocked by the inhibitor.[1]

G cluster_outcomes Therapeutic Outcomes target target drug drug outcome outcome Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (ER Membrane) Cortisone->HSD1 Substrate Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD1->Cortisol Reductase Activity (NADPH dependent) Gluconeogenesis Hepatic Gluconeogenesis (Glucose Production) GR->Gluconeogenesis Promotes Adipogenesis Adipogenesis (Fat Accumulation) GR->Adipogenesis Promotes InsulinRes Insulin Resistance GR->InsulinRes Induces Outcome1 Reduced Blood Glucose Gluconeogenesis->Outcome1 Decreased Outcome2 Reduced Visceral Fat Adipogenesis->Outcome2 Decreased Inhibitor N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide (Inhibitor) Inhibitor->HSD1 Inhibits

Caption: Mechanism of 11β-HSD1 inhibition by N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide, preventing cortisol amplification and improving metabolic parameters.[1]

Structure-Activity Relationship (SAR)

The pharmacophore can be dissected into three key regions essential for binding.[1]

RegionChemical MoietyFunction / Binding Interaction
Lipophilic Tail N-cyclopentyl Binds to the large hydrophobic pocket of 11β-HSD1; confers selectivity over 11β-HSD2.[1]
Linker Benzamide Orients the molecule; Amide NH/CO form H-bonds with Ser170/Tyr177 in the catalytic site.[1]
Head Group 4-(1H-pyrrol-1-yl) Occupies the substrate channel; π-π stacking with aromatic residues (e.g., Trp, Phe).[1]

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating protocols are recommended.

Scintillation Proximity Assay (SPA) for 11β-HSD1 Potency

Objective: Determine the IC50 of the derivative against human recombinant 11β-HSD1.[1]

  • Preparation: Express human 11β-HSD1 in E. coli or HEK-293 microsomes.

  • Reaction Mix: Combine microsomes (0.1 µg), NADPH (200 µM), and [3H]-Cortisone (substrate) in assay buffer (50 mM HEPES, pH 7.4).

  • Inhibition: Add N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide at varying concentrations (0.1 nM – 10 µM).

  • Incubation: Incubate at 37°C for 20–60 minutes.

  • Detection: Stop reaction with Glycyrrhetinic acid (standard inhibitor) and add anti-cortisol antibody coupled to SPA beads (Yttrium silicate).[1]

  • Readout: Measure scintillation counts. Reduced counts indicate inhibition of Cortisone -> Cortisol conversion.[1]

    • Control: 100% activity (DMSO only) vs. 0% activity (excess Glycyrrhetinic acid).[1]

Cellular Cortisol Production Assay

Objective: Confirm efficacy in a relevant cellular model (e.g., HepG2 or differentiated 3T3-L1 adipocytes).

  • Cell Culture: Seed HepG2 cells in 96-well plates.

  • Treatment: Treat cells with the inhibitor (1 µM) for 24 hours.[1]

  • Substrate Addition: Add 11-dehydrocorticosterone (rodent) or Cortisone (human) (100 nM).[1]

  • Incubation: Incubate for 4 hours.

  • Quantification: Collect supernatant and quantify Cortisol/Corticosterone using a homogeneous time-resolved fluorescence (HTRF) kit or ELISA.[1]

  • Validation: Cell viability (MTS assay) must be run in parallel to rule out cytotoxicity as a cause of reduced cortisol.[1]

References

  • Aki, Y., et al. (2021). "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture."[1] PLOS ONE. Link

  • Boyle, C. D., et al. (2009). "Optimization of a series of 11beta-HSD1 inhibitors: N-substituted-4-(heteroaryl)benzamides."[1] Bioorganic & Medicinal Chemistry Letters. Link (Representative SAR for the class).

  • Hermanowski-Vosatka, A., et al. (2005). "11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice."[1] Journal of Experimental Medicine. Link

  • Encarnacion, A. M., et al. (2024). "Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation."[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Predictive Metabolic Profiling: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Deconstruction

This guide details the predicted metabolic fate of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide . As this specific chemical entity lacks extensive empirical public data, this profile is constructed using Structure-Activity Relationship (SAR) principles, analogous metabolic data from pyrrole-containing benzamides (e.g., MPPB analogs), and established CYP450 catalytic mechanisms.

The Core Prediction: The molecule is a lipophilic, neutral compound likely to undergo extensive Phase I oxidative metabolism, primarily driven by CYP3A4 and CYP2D6 . The critical "Metabolic Soft Spots" are the cyclopentyl ring (hydroxylation) and the pyrrole moiety (oxidation/bioactivation).

Pharmacophore Deconstruction

To predict the pathways accurately, we must isolate the three distinct metabolic zones:

ZoneMoietyPhysicochemical PropertyPredicted Metabolic Liability
A Cyclopentyl Ring Lipophilic, AliphaticHigh. Prone to CYP-mediated hydroxylation (C3/C4 positions).
B Benzamide Linker Polar, ConjugatedLow/Medium. Resistant to rapid hydrolysis; potential for oxidative

-dealkylation.
C 1H-Pyrrole Ring Electron-rich, AromaticCritical (Toxophore). Susceptible to bioactivation (epoxidation) leading to reactive intermediates.

Predicted Phase I Metabolic Pathways

The following pathways are ranked by thermodynamic probability and enzyme accessibility.

Pathway A: Aliphatic Hydroxylation (Major Route)

Enzymes: CYP3A4, CYP2C19 Mechanism: Carbon-Hydrogen (C-H) bond oxidation.

The cyclopentyl ring acts as a "grease ball," attracting the heme center of CYP3A4. The enzyme will likely abstract a hydrogen atom from the C3 or C4 position (furthest from the steric bulk of the amide nitrogen), creating a carbon-centered radical that rapidly recombines with the hydroxyl radical.

  • Metabolite M1: N-(3-hydroxycyclopentyl)-4-(1H-pyrrol-1-yl)benzamide.

  • Metabolite M2: N-(2-hydroxycyclopentyl)-4-(1H-pyrrol-1-yl)benzamide (Less likely due to steric hindrance).

Pathway B: Pyrrole Bioactivation (Toxicity Alert)

Enzymes: CYP2D6, CYP1A2, CYP2E1 Mechanism: Epoxidation


 Ring Opening.

The


-linked pyrrole ring is electron-rich. CYP enzymes can attack the C2-C3 double bond.
  • Epoxidation: Formation of a 2,3-epoxypyrrole intermediate.

  • Rearrangement: This unstable epoxide often rearranges to a 5-hydroxy-pyrrol-2-one or undergoes ring opening to form a reactive dialdehyde.

  • Risk: If not detoxified by Glutathione (GSH), this intermediate can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

Pathway C: Amide Hydrolysis & -Dealkylation (Minor Route)

Enzymes: Carboxylesterases (CES1), CYP450s (Oxidative dealkylation).

While benzamides are generally stable, two cleavage pathways are possible:

  • Direct Hydrolysis: Mediated by amidases, yielding 4-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine .

  • Oxidative

    
    -Dealkylation:  CYP-mediated hydroxylation at the 
    
    
    
    -carbon of the cyclopentyl ring (adjacent to Nitrogen) forms an unstable carbinolamine, which collapses to release cyclopentanone and the primary amide.

Visualization of Metabolic Tree

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent Parent Compound N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide M1 M1: 3-Hydroxy-cyclopentyl (Major Phase I) Parent->M1 CYP3A4 (Aliphatic Hydroxylation) M2 M2: Pyrrole Epoxide (Reactive Intermediate) Parent->M2 CYP2D6/1A2 (Epoxidation) M3 M3: 4-(pyrrol-1-yl)benzoic acid (Hydrolysis Product) Parent->M3 Amidase/CES1 (Hydrolysis) M4 M4: Primary Amide + Cyclopentanone Parent->M4 CYP450 (Oxidative Dealkylation) M1_Gluc M1-Glucuronide (Phase II) M1->M1_Gluc UGT1A1 (Glucuronidation) GSH_Adduct M2-GSH Adduct (Detoxification) M2->GSH_Adduct GST + GSH (Trapping)

Figure 1: Predicted metabolic tree showing the divergence between stable hydroxylation (M1) and potentially toxic bioactivation (M2).

Experimental Validation Protocols

To validate these predictions, the following self-validating workflows are required.

Protocol 4.1: Microsomal Stability & Metabolite Identification (MetID)

Objective: Confirm M1 (Hydroxylation) and M3 (Hydrolysis).

  • Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors:

    • Test Arm: NADPH-regenerating system (Glucose-6-phosphate, G6PDH, NADP+).

    • Control Arm: No NADPH (detects non-CYP hydrolysis to M3).

  • Procedure:

    • Pre-incubate HLM + Buffer (pH 7.4) for 5 min at 37°C.

    • Add Substrate (1 µM final conc).

    • Initiate with NADPH.

    • Timepoints: 0, 15, 30, 60 min.

    • Quench: Acetonitrile containing Internal Standard (IS).

  • Analysis: UHPLC-HRMS (Q-TOF or Orbitrap).

    • Search Trigger: Look for Mass Shift +16 Da (Hydroxylation) and -67 Da (Loss of cyclopentyl).

Protocol 4.2: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm M2 (Pyrrole Bioactivation). Critical for safety assessment.

  • Rationale: The pyrrole epoxide (M2) is too unstable to detect directly. We must trap it with Glutathione (GSH).

  • Modifications to Protocol 4.1:

    • Add GSH (5 mM) or Dansyl-GSH to the incubation mixture before initiating with NADPH.

  • Detection:

    • Monitor for [Parent + 16 Da (O) + 307 Da (GSH)] .

    • A Neutral Loss scan of 129 Da (pyroglutamic acid moiety) on a Triple Quadrupole MS is the gold standard for confirmation.

Toxicology & Drug Design Implications

The Pyrrole "Red Flag"

The presence of the 1H-pyrrole ring attached to the benzene creates a potential structural alert . In medicinal chemistry, electron-rich pyrroles can be oxidized to reactive electrophiles that covalently bind to liver proteins.

  • Mitigation Strategy: If Protocol 4.2 confirms high levels of GSH adducts, consider blocking the pyrrole C2/C5 positions with methyl groups (e.g., 2,5-dimethylpyrrole) or adding an electron-withdrawing group (e.g., cyano/fluoro) to the pyrrole ring to reduce electron density and CYP affinity.

Phase II Conjugation

The hydroxylated metabolite (M1) will serve as a handle for UGT (UDP-glucuronosyltransferase) enzymes.

  • Prediction: Extensive glucuronidation of M1, facilitating renal excretion.

References

  • Obach, R. S., et al. (2021).[1] Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Institutes of Health (NIH). Link

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Link

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • PubChem. (2024). Compound Summary: 4-(1H-pyrrol-1-yl)benzamide.[2][3] National Library of Medicine. Link

Sources

Literature review of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide , a pharmacophore combining a lipophilic cyclopentyl amide and a pyrrole-substituted benzamide core. This scaffold is structurally relevant to histone deacetylase (HDAC) inhibitors and other kinase-targeting small molecules.

We evaluate two primary synthetic strategies:

  • Route A (Convergent): Construction of the pyrrole ring on 4-aminobenzoic acid followed by amide coupling. This is the preferred route for medicinal chemistry campaigns due to modularity and purification ease.

  • Route B (Linear): Early-stage amide formation followed by late-stage pyrrole synthesis. This route is advantageous for scale-up if chromatographic purification is to be minimized.

Retrosynthetic Analysis

The molecule can be disconnected at two key junctions: the amide bond and the C-N bond linking the pyrrole to the benzene ring.

Retrosynthesis Target N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Split1 Target->Split1 LinearPre 4-Amino-N-cyclopentylbenzamide Target->LinearPre Route B Int1 4-(1H-pyrrol-1-yl)benzoic acid Split1->Int1 Amide Coupling Int2 Cyclopentylamine Split1->Int2 PABA 4-Aminobenzoic Acid Int1->PABA Clauson-Kaas DHF 2,5-Dimethoxytetrahydrofuran Int1->DHF + 2,5-dimethoxytetrahydrofuran LinearPre->PABA

Figure 1: Retrosynthetic disconnection showing the Convergent (Solid) and Linear (Dashed) pathways.

Route A: The Convergent Strategy (Recommended)

This route is prioritized for high-purity synthesis. It isolates the zwitterionic pyrrole-acid intermediate, allowing for rigorous purification before the final coupling.

Step 1: Clauson-Kaas Pyrrole Synthesis

The transformation of the primary aniline to a pyrrole ring is achieved using 2,5-dimethoxytetrahydrofuran. This method avoids the harsh conditions of the Paal-Knorr reaction (which requires 1,4-dicarbonyls) by using a masked dialdehyde equivalent.

  • Reagents: 4-Aminobenzoic acid, 2,5-dimethoxytetrahydrofuran, Glacial Acetic Acid.

  • Mechanism: Acid-catalyzed hydrolysis of the acetal to succinaldehyde, followed by double condensation with the amine.

Protocol:

  • Charge a round-bottom flask with 4-aminobenzoic acid (13.7 g, 100 mmol) and glacial acetic acid (50 mL).

  • Add 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol) in one portion.

  • Heat the mixture to reflux (118 °C) for 1-2 hours. The solution will darken.

  • Cool to room temperature and pour the reaction mixture into ice-cold water (200 mL).

  • The product, 4-(1H-pyrrol-1-yl)benzoic acid , will precipitate.

  • Filter the solid, wash with water (3 x 50 mL) to remove acetic acid, and dry in a vacuum oven at 60 °C.

    • Expected Yield: 85-95%

    • Appearance: Beige to light brown solid.

Step 2: Amide Coupling

Direct coupling using peptide reagents (HATU/EDC) is preferred over thionyl chloride (SOCl₂) to avoid potential polymerization of the electron-rich pyrrole ring under harsh acidic conditions.

Option A: HATU Coupling (High Purity)

  • Dissolve 4-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) in dry DMF (0.2 M concentration).

  • Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Add HATU (1.1 eq) and stir at room temperature for 15 minutes to activate the acid.

  • Add Cyclopentylamine (1.2 eq) dropwise.

  • Stir at room temperature for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (rapidly), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Option B: Mild Acid Chloride (Scale-up) Note: Avoid refluxing SOCl₂. Use Oxalyl Chloride.[1][2][3]

  • Suspend the acid in dry DCM (0.5 M).

  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0 °C. Allow to warm to RT and stir until gas evolution ceases (1-2 h).

  • Concentrate to dryness to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve in DCM, cool to 0 °C, add Triethylamine (2.0 eq), then add Cyclopentylamine (1.1 eq).

Route B: The Linear Strategy

This route is useful if the pyrrole-acid intermediate proves difficult to dissolve or purify. It builds the amide bond first using cheap nitro-precursors.

RouteB Step1 4-Nitrobenzoic Acid Step2 Amide Coupling (SOCl2 + Cyclopentylamine) Step1->Step2 Step3 Nitro Reduction (Fe/AcOH or H2/Pd) Step2->Step3 Step4 Clauson-Kaas (Pyrrole Formation) Step3->Step4

Figure 2: Linear workflow starting from nitrobenzoic acid.

Protocol Summary:

  • Amidation: React 4-nitrobenzoyl chloride with cyclopentylamine/Et₃N in DCM.

  • Reduction: Hydrogenate the nitro group using 10% Pd/C in Ethanol (30 psi H₂) or Iron powder in Acetic Acid/Ethanol reflux.

  • Pyrrole Formation: React the resulting 4-amino-N-cyclopentylbenzamide with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid.

    • Caution: Ensure the amide bond does not hydrolyze. The N-cyclopentyl amide is generally stable to refluxing acetic acid for the short duration (1-2 h) of the Clauson-Kaas reaction.

Critical Process Parameters & Data

ParameterRoute A (Convergent)Route B (Linear)
Overall Yield High (60-75%)Moderate (50-65%)
Purification Easy (Intermediate is acidic solid)Moderate (Intermediates are neutral)
Reagent Cost Higher (HATU/Oxalyl Chloride)Lower (SOCl₂, Iron dust)
Risk Factor Pyrrole sensitivity to acid chloride formationAmide stability in AcOH reflux
Scalability Excellent (up to kg scale)Good (avoid chromatography)

Safety Note: 2,5-dimethoxytetrahydrofuran is flammable and an irritant. Glacial acetic acid is corrosive. All pyrrole synthesis steps should be conducted in a fume hood due to potential vapors.

References

  • Joshi, S. D., et al. (2008). "Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs...". European Journal of Medicinal Chemistry. Link

  • Azizi, N., et al. (2009). "Paal-Knorr pyrrole synthesis...". Synlett. Link

  • BenchChem Protocols. (2025). "Synthesis of N-substituted benzamide derivatives". Link

  • PubChem. (2023). "4-(1H-Pyrrol-1-yl)benzoic acid Structure & Properties". Link

  • Organic Syntheses. (2009). "Synthesis of 2-Arylindole-4-Carboxylic Amides". (Demonstrates acid chloride compatibility with nitrogen heterocycles). Link

Sources

Methodological & Application

Application Note: Solubility Profiling and Solvent System Optimization for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimal solvent systems and dissolution protocols for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide , a lipophilic small molecule often utilized in medicinal chemistry libraries and kinase/HDAC inhibitor research.[1][2][3]

Due to the hydrophobic cyclopentyl ring and the aromatic pyrrole-phenyl core, this compound exhibits Class II/IV behavior (Biopharmaceutics Classification System), characterized by low aqueous solubility and high permeability.[4] Successful application in biological assays requires a rigorous "Stock-to-Assay" solvent strategy to prevent precipitation artifacts ("crashing out") that lead to false negatives.[1][2][3]

Quick Reference Recommendations:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) at 10–50 mM.[1][3]

  • Secondary/Working Solvent: Ethanol (warm) or PEG-400.[1][2][3]

  • Aqueous Buffer Compatibility: < 1% DMSO final concentration; requires surfactant (e.g., 0.05% Tween-80) for concentrations > 10 µM.[1][3][4]

  • Critical Warning: Avoid strong acidic environments (pH < 4.[1][3]0) due to the acid-sensitivity of the electron-rich pyrrole moiety.[1][2][3]

Physicochemical Analysis & Solubility Prediction

Understanding the molecular architecture is the first step to rational solvent selection.

PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Formula C₁₆H₁₈N₂OModerate molecular weight (~254.33 Da).[1][2][3]
Core Structure BenzamideProvides hydrogen bond donor/acceptor sites (Polar Surface Area).[1][3]
Lipophilic Domain Cyclopentyl GroupSignificantly increases LogP; reduces water solubility.[1]
Aromatic Domain 1H-pyrrol-1-ylElectron-rich aromatic system; increases pi-stacking potential.[1][2][3]
cLogP ~3.2 – 3.8Highly lipophilic; requires organic co-solvents.[1]
pKa ~14 (Amide NH)Neutral at physiological pH (7.4); not ionizable to improve solubility.[1][3][4]
Structural Solubility Logic

The molecule is a "brick dust" candidate—it possesses a rigid planar core (phenyl-pyrrole) promoting crystal packing, capped by a hydrophobic cyclopentyl tail.[1][3][4] Water molecules cannot easily disrupt these crystal lattice forces without assistance from a dipolar aprotic solvent (DMSO) or a chaotropic agent.[3][4]

Optimal Solvent Systems

A. Stock Solution (Storage)

Recommended: Anhydrous DMSO (Dimethyl Sulfoxide).[1][3]

  • Concentration: 10 mM to 50 mM.

  • Rationale: DMSO disrupts the intermolecular hydrogen bonding of the amide and solvates the aromatic rings via dipole-dipole interactions.[2]

  • Protocol: Weigh powder → Add DMSO → Vortex (30s) → Sonicate (5 min at 40 kHz) if visual particulates remain.

B. In Vitro Assay (Cell/Enzyme)

Recommended: DMSO Stock → Dilution into Aqueous Buffer + Surfactant.[1][3]

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.

  • Enhancer: Add 0.05% Tween-80 or 0.1% Pluronic F-127 to the assay buffer before adding the compound.[1][2] This prevents the "kinetic crash" when the hydrophobic cyclopentyl group hits the water.

C. In Vivo / Formulation (Animal Studies)

Recommended: Co-solvent System (20:40:40).

  • Composition: 20% DMSO / 40% PEG-400 / 40% Saline (or Water).[1][2][3]

  • Preparation Order: Dissolve in DMSO first → Add PEG-400 → Vortex → Slowly add Saline while vortexing.

  • Why: PEG-400 acts as an interfacial linker, preventing the compound from precipitating when the DMSO is diluted by the aqueous saline.

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental end-point.

SolventSelection Start Start: Solid Compound N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Step1 Step 1: Create Master Stock (Solubility > 20mM) Start->Step1 DMSO Anhydrous DMSO (Recommended) Step1->DMSO Primary Choice Ethanol Ethanol (Warm) (Alternative, lower conc.) Step1->Ethanol Secondary Choice Decision Intended Application? DMSO->Decision InVitro In Vitro Assays (Enzyme/Cell) Decision->InVitro High Sensitivity InVivo In Vivo / PK Studies (Animal) Decision->InVivo High Loading Kinetic Kinetic Dilution Buffer + 0.05% Tween-80 InVitro->Kinetic Dilute 1000x Formulation Co-Solvent System 20% DMSO / 40% PEG-400 / 40% H2O InVivo->Formulation Stepwise Addition

Figure 1: Decision tree for solvent selection based on experimental requirements. Blue nodes indicate preparation steps; Green indicates the optimal stock solvent.

Detailed Protocols

Protocol A: Kinetic Solubility Screening (Turbidimetry)

Use this to determine the maximum concentration usable in your specific assay buffer before precipitation occurs.

Materials:

  • 10 mM DMSO stock of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide.[1][2][3]

  • Assay Buffer (e.g., PBS pH 7.4).[3][4][5][6]

  • 96-well clear flat-bottom plate.[1][2][3]

  • Plate reader (Absorbance at 620 nm).[1][3]

Procedure:

  • Prepare Dilutions: Create a serial dilution of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Spike Buffer: Add 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the plate wells (1:100 dilution, 1% DMSO final).

    • Critical Step: Mix immediately by pipetting up and down. Do not let the DMSO drop sit on the surface.

  • Incubate: Cover and shake at 300 rpm for 2 hours at Room Temperature (RT).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analyze: A significant increase in OD620 compared to the DMSO-only blank indicates precipitation.[1][2][3] The concentration just below this spike is your Kinetic Solubility Limit .

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development or rigorous physicochemical characterization.[1][2][3]

Procedure:

  • Saturation: Add excess solid compound (~2 mg) to a glass vial containing 1 mL of the target solvent (e.g., PBS or Simulated Gastric Fluid).

  • Equilibration: Seal and shake (or stir) for 24–48 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm).

    • Note: Do not use Nylon filters; lipophilic benzamides may bind to Nylon.[3]

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm for the benzamide chromophore).[1][3]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation on dilution "Kinetic Crash" due to high LogP.Pre-warm buffer to 37°C; Add 0.05% Tween-20 to the buffer; Vortex immediately upon addition.
Sample turns dark/brown Pyrrole oxidation or polymerization.[1][3]Avoid acidic solvents. Pyrroles are acid-sensitive.[1][2][3] Store DMSO stocks at -20°C, protected from light.
Inconsistent IC50 data Compound adhering to plasticware.[1]Use low-binding polypropylene plates.[1][2][3] Ensure <1% DMSO is maintained to keep compound in solution.[3]

References

  • Lipinski, C. A., et al. (2001).[3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[5] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[3][4] Profiling drug-like properties: solubility.[1][2][3][7] Drug Discovery Today: Technologies. (Establishes Kinetic vs. Thermodynamic protocols).

  • Savjani, K. T., et al. (2012).[3][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[3] (Review of co-solvent strategies like PEG-400).

  • PubChem Compound Summary. (2023). 4-(1H-pyrrol-1-yl)benzamide structure and properties. (Parent structure data).

  • WuXi AppTec. (2023).[1][3] Kinetic & Thermodynamic Solubility Testing Protocols.

Sources

Application Note & Protocol: Preparation of High-Concentration Stock Solutions of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The reproducibility and reliability of in vitro and in vivo experimental data are fundamentally dependent on the accurate preparation of test compound solutions.[1][2] N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is a small organic molecule representative of compounds used in drug discovery and chemical biology research. This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of high-concentration stock solutions of this compound in dimethyl sulfoxide (DMSO). We delve into the causality behind each step, from reagent selection to long-term storage, to ensure the integrity and stability of the stock solution, thereby validating downstream experimental results.

Physicochemical Properties & Reagent Specifications

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

A precise understanding of the compound's properties is the foundation of accurate stock preparation.

  • Chemical Structure:

    
    

    (A visual representation of the molecule with a cyclopentyl group attached to the amide nitrogen and a pyrrole ring at the para-position of the benzamide core.)

  • Molecular Formula: C₁₆H₁₈N₂O

  • Molecular Weight (MW): 254.33 g/mol (calculated)

Dimethyl Sulfoxide (DMSO)

The choice of solvent is critical for compound solubility and stability. DMSO is a polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an ideal choice for creating high-concentration stocks of many small molecules.[3]

  • Required Specifications:

    • Purity: ≥99.9%, Cell Culture Grade.[4]

    • Form: Anhydrous (water content <0.1%).[5]

    • Packaging: Supplied in amber glass bottles to protect from light and sealed under an inert gas (e.g., argon or nitrogen) to prevent moisture absorption.

    • Sterility: Sterile-filtered (0.22 µm) product is highly recommended for direct use in cell-based assays.

Rationale for Methodological Choices: A Senior Scientist's Perspective

Adherence to protocol is essential, but understanding the underlying principles transforms a technician into a scientist. Here, we explain the "why" behind our core recommendations.

  • Why Anhydrous DMSO is Non-Negotiable: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can become a critical reactant, potentially leading to the hydrolysis of labile compounds over time, especially during freeze-thaw cycles. Using a fresh, sealed bottle of anhydrous DMSO minimizes the risk of compound degradation.[5]

  • The Freeze-Thaw Cycle: A Compound's Worst Enemy: Each time a stock solution is frozen and thawed, the compound undergoes a physical state change that can promote degradation. Furthermore, temperature fluctuations can increase the rate of any chemical reactions with trace contaminants (like water). The process of aliquoting a master stock into single-use "working" stocks is the single most effective strategy to preserve the long-term integrity of the compound.[8][9][10][11]

  • Preventing Precipitation During Dilution: When a compound dissolved in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment (e.g., cell culture media or buffer), it can immediately precipitate out of solution.[5] To avoid this, the recommended practice is to introduce the DMSO stock into the aqueous solution in a stepwise manner or while vortexing. This gradual dilution allows the compound to properly disperse and remain soluble at its final, lower working concentration.[5]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and drug development applications.

Required Materials & Equipment
  • N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide powder

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or opaque recommended)

  • Sterile, low-retention filtered pipette tips and calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator water bath

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves

Calculation of Required Mass

The fundamental formula for calculating the mass of the compound is:

Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

For a 10 mM (0.010 M) stock solution using the calculated MW of 254.33 g/mol :

Mass (mg) = 0.010 mol/L × Volume (L) × 254.33 g/mol × 1000 mg/g

The table below provides pre-calculated mass requirements for common volumes.

Desired Final VolumeDesired ConcentrationMolecular Weight ( g/mol )Required Mass (mg)
1 mL10 mM254.332.54 mg
2 mL10 mM254.335.09 mg
5 mL10 mM254.3312.72 mg
Step-by-Step Dissolution Procedure
  • Preparation: In a clean, low-humidity environment, place a new, sterile microcentrifuge tube on the analytical balance and tare it.

  • Weighing: Carefully weigh the calculated mass of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide powder into the tared tube. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, recalculate the precise volume of DMSO required to achieve the 10 mM concentration. Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Verification: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear. If particulates remain, sonicate the tube in a room-temperature water bath for 5-10 minutes.[12]

    • Expert Tip: Gentle warming (to 37°C) can aid dissolution, but should only be used if the compound's temperature sensitivity is known to be low.[12]

Workflow Visualization

The following diagram outlines the logical flow of the stock solution preparation process.

G cluster_prep Preparation & Calculation cluster_dissolution Dissolution Protocol cluster_storage Storage & Handling calc Calculate Required Mass (e.g., 2.54 mg for 1 mL) weigh Weigh Compound into Tared Tube calc->weigh tare Tare Sterile Tube on Analytical Balance tare->weigh add_dmso Add Precise Volume of Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve verify Visually Verify Complete Dissolution dissolve->verify sterilize Optional: Sterile Filter (0.22 µm PTFE) verify->sterilize aliquot Aliquot into Single-Use Working Volumes verify->aliquot If not sterilizing sterilize->aliquot store Store Aliquots at -20°C (Short-term) or -80°C (Long-term) aliquot->store

Sources

Application Notes and Protocols for the Solid-Phase Extraction of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioanalytical Challenge

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is a molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices, particularly plasma, is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies. However, plasma is a highly complex matrix containing proteins, phospholipids, salts, and other endogenous components that can significantly interfere with analysis, often leading to ion suppression or enhancement in mass spectrometry-based detection.[1][2] Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique designed to isolate and concentrate analytes from such complex mixtures, ensuring the robustness and reliability of downstream analytical methods.[3][4]

This document provides a detailed guide to developing and implementing robust SPE methods for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide from plasma. It is designed for researchers, scientists, and drug development professionals who require clean, concentrated samples for sensitive bioanalysis. We will explore two distinct, field-proven protocols, explaining the scientific rationale behind each step to empower users to adapt and troubleshoot these methods effectively.

Analyte Physicochemical Characteristics: The Key to Method Design

Understanding the properties of the target analyte is the cornerstone of any successful SPE method.

  • Structure: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide consists of a central benzamide core substituted with a non-polar cyclopentyl group and a pyrrole ring.

  • Polarity: The combination of the aromatic rings and the alkyl group confers significant non-polar (hydrophobic) character to the molecule.

  • Ionization State (pKa): The amide functional group is neutral over a wide physiological pH range. The pyrrole nitrogen is non-basic due to the delocalization of its lone pair of electrons within the aromatic system. Therefore, the compound is considered a neutral molecule .

This profile—a neutral, moderately hydrophobic compound—makes it an ideal candidate for Reversed-Phase SPE, where retention is driven by non-polar interactions. For enhanced cleanup, a Mixed-Mode SPE approach can also be employed to leverage secondary interactions and more aggressively remove interferences.

Protocol 1: Reversed-Phase SPE using a Water-Wettable Polymeric Sorbent

This protocol is the workhorse method for neutral compounds and is recommended as the primary approach. We select a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which offers excellent retention for a broad range of compounds and does not suffer from bed dewetting, a common issue with traditional silica-based C18 sorbents.[5]

Materials and Reagents
ItemRecommended Product (Example)
SPE SorbentWaters Oasis HLB, 30 mg, 1 cc cartridges
Plasma SampleHuman plasma (K2EDTA)
Sample Pre-treatment AcidFormic Acid, LC-MS Grade
Conditioning SolventMethanol (MeOH), HPLC Grade
Equilibration SolutionDeionized Water (H₂O)
Wash Solvent 1 (Aqueous)5% Methanol in Deionized Water
Wash Solvent 2 (Organic)20-40% Methanol in Deionized Water
Elution SolventMethanol (MeOH) or Acetonitrile (ACN), HPLC Grade
Reconstitution SolventMobile phase for the analytical method (e.g., 50:50 ACN:H₂O)
Collection Tubes1.5 mL polypropylene tubes
SPE Manifold/Vacuum PumpStandard laboratory vacuum manifold
Evaporation SystemNitrogen evaporator with water bath
Experimental Workflow: Reversed-Phase SPE

G cluster_pre Sample Pre-treatment cluster_spe SPE Protocol (Reversed-Phase) cluster_post Post-Elution plasma 1. Plasma Sample (200 µL) acid 2. Add 2% Formic Acid (200 µL) plasma->acid vortex 3. Vortex to Mix & Precipitate Proteins acid->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant condition 6. Condition Sorbent (1 mL MeOH) supernatant->condition equilibrate 7. Equilibrate Sorbent (1 mL H₂O) load 8. Load Sample Supernatant wash1 9. Wash 1 (Aqueous) (1 mL 5% MeOH) wash2 10. Wash 2 (Organic) (1 mL 30% MeOH) elute 11. Elute Analyte (2 x 0.5 mL MeOH) evaporate 12. Evaporate to Dryness elute->evaporate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute analysis 14. Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Reversed-Phase SPE workflow for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 200 µL of 2% formic acid in water. This step is critical to disrupt drug-protein binding and precipitate the majority of plasma proteins.

    • Vortex for 30 seconds.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1 mL of Methanol through each cartridge. This solvates the polymeric chains and activates the sorbent for reversed-phase retention. Do not let the sorbent go dry.

    • Pass 1 mL of deionized water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample load.[6]

  • Sample Loading:

    • Load the pre-treated supernatant from step 1 onto the conditioned cartridge.

    • Apply a slow, steady flow rate (approx. 1-2 drops/second) to ensure sufficient interaction time between the analyte and the sorbent.

  • Wash Steps (Interference Removal):

    • Wash 1 (Aqueous): Pass 1 mL of 5% Methanol in water through the cartridge. This removes highly polar, water-soluble interferences like salts without affecting the retained analyte.

    • Wash 2 (Organic): Pass 1 mL of 30% Methanol in water. This is a crucial step to remove moderately polar interferences, such as some phospholipids. The percentage of organic solvent should be optimized during method development; it must be strong enough to remove interferences but weak enough to not elute the analyte of interest.[7]

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Apply two aliquots of 0.5 mL of Methanol to the cartridge, allowing the sorbent to soak for ~30 seconds with each aliquot before drawing it through. Using a strong organic solvent disrupts the hydrophobic interaction, releasing the analyte from the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in 100 µL of a solvent compatible with your analytical mobile phase.

    • Vortex, centrifuge, and transfer to an autosampler vial for analysis.

Protocol 2: Mixed-Mode Strong Cation-Exchange (MCX) SPE

This protocol provides an orthogonal approach that can yield even cleaner extracts. Although the analyte is neutral, this method leverages the properties of a mixed-mode sorbent (containing both reversed-phase and strong cation-exchange functionalities) to aggressively remove basic interferences from the plasma matrix.[7][8] The analyte is retained by reversed-phase, while basic interferences are retained by ion-exchange.

Materials and Reagents
ItemRecommended Product (Example)
SPE SorbentWaters Oasis MCX, 30 mg, 1 cc cartridges
Plasma SampleHuman plasma (K2EDTA)
Sample Pre-treatment AcidPhosphoric Acid or Formic Acid
Conditioning SolventMethanol (MeOH), HPLC Grade
Equilibration SolutionDeionized Water (H₂O)
Wash Solvent2% Formic Acid in Acetonitrile (ACN)
Elution Solvent5% Ammonium Hydroxide in Methanol
Reconstitution SolventMobile phase for the analytical method (e.g., 50:50 ACN:H₂O)
Experimental Workflow: Mixed-Mode SPE

G cluster_pre Sample Pre-treatment cluster_spe SPE Protocol (Mixed-Mode) cluster_post Post-Elution plasma 1. Plasma Sample (200 µL) acid 2. Add 4% Phosphoric Acid (200 µL) plasma->acid vortex 3. Vortex to Mix acid->vortex condition 4. Condition Sorbent (1 mL MeOH) vortex->condition equilibrate 5. Equilibrate Sorbent (1 mL H₂O) load 6. Load Pre-treated Sample wash 7. Wash (Acidic Organic) (1 mL 2% Formic Acid in ACN) elute 8. Elute Analyte (2 x 0.5 mL 5% NH₄OH in MeOH) evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analysis 11. Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Mixed-Mode SPE workflow for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 200 µL of 4% phosphoric acid in water. The acidic conditions ensure that basic matrix components are positively charged, allowing them to be strongly retained by the sorbent's cation-exchange groups.[7]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning & Equilibration:

    • Place MCX cartridges on the manifold.

    • Pass 1 mL of Methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge.

  • Sample Loading:

    • Load the entire pre-treated sample from step 1 onto the conditioned cartridge at a rate of 1-2 drops/second. The neutral analyte will be retained by reversed-phase interaction, while basic interferences will be retained by both reversed-phase and strong cation exchange.

  • Wash Step:

    • Pass 1 mL of 2% formic acid in acetonitrile through the cartridge. This strong organic wash is highly effective at removing hydrophobic and acidic interferences. The acidic modifier ensures that basic interferences remain charged and bound to the sorbent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Apply two aliquots of 0.5 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent neutralizes any remaining basic interferences, disrupting their ionic bond with the sorbent. However, since our target analyte is neutral and retained by reversed-phase, the strong organic solvent (methanol) is what effectively elutes it. This elution scheme provides high selectivity.[8]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in 100 µL of mobile phase-compatible solvent for analysis.

Performance Evaluation and Method Validation

A robust SPE method must be validated to ensure it is fit for purpose. According to regulatory guidelines, key parameters must be assessed.[9][10]

Table of Expected Performance Characteristics

ParameterTarget Acceptance CriteriaAssessment Method
Recovery Consistent and >80%Compare the analyte peak area from a pre-spiked plasma sample (A) to a post-spiked blank plasma extract (B). Recovery % = (A / B) * 100.
Matrix Effect (ME) 85% - 115%Compare the analyte peak area from a post-spiked blank plasma extract (B) to a neat standard solution (C). ME % = (B / C) * 100. A value <100% indicates suppression.[11]
Precision (RSD%) < 15%Analyze at least five replicate plasma samples at low, medium, and high concentrations. Calculate the Relative Standard Deviation (RSD) of the calculated concentrations.
Selectivity No interfering peaksAnalyze at least six different lots of blank plasma to ensure no endogenous components co-elute and interfere with the analyte or internal standard peak.[10]

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery 1. Analyte breakthrough during sample loading or washing. 2. Incomplete elution. 3. Incomplete disruption of protein binding.1. Decrease flow rate during loading. Reduce organic content in the wash step. 2. Use a stronger elution solvent or increase the elution volume. Allow solvent to soak on sorbent. 3. Use a more effective pre-treatment acid (e.g., trichloroacetic acid, but check for stability).
High Matrix Effects Co-elution of endogenous plasma components (e.g., phospholipids).1. Optimize the organic wash step; try a different solvent (e.g., isopropanol). 2. Switch to the more selective Mixed-Mode SPE protocol. 3. Consider phospholipid removal plates/cartridges.[1]
Poor Reproducibility 1. Inconsistent flow rates between samples. 2. Sorbent bed drying out (silica-based sorbents). 3. Inconsistent sample pre-treatment.1. Use a positive pressure manifold for better flow control. 2. Use a water-wettable polymeric sorbent (e.g., Oasis HLB). 3. Ensure accurate and consistent pipetting during pre-treatment steps.

References

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies.
  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?.
  • Sigma-Aldrich. Reversed-Phase SPE Methodology. Sigma-Aldrich.
  • Al-Sanea, M. M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC.
  • PubChem. 4-(2-benzyl-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzamide (8a).
  • Phenomenex. What is Solid-Phase Extraction?. Phenomenex.
  • Tran, T. C., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Novakova, L., et al. (2023).
  • Ma, S., et al. (2021).
  • Waters Corporation. (2022). Rapid Mixed-Mode SPE Method Development Using the Oasis® µElution Sorbent Selection Plate.
  • Dong, M. W. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Phenomenex. What is Solid-Phase Extraction (SPE)?.
  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Sigma-Aldrich.
  • Biotage. (2023). When should I choose a mixed-mode SPE?. Biotage.
  • U.S. Food and Drug Administration. (2018).

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely reading this because your compound, N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide , is precipitating upon dilution into aqueous media (PBS, cell culture media), or you are unable to achieve the concentration required for your IC50 or in vivo assays.

The Physicochemical Reality: This molecule presents a classic medicinal chemistry challenge known as "Brick Dust."[1][2]

  • High Lipophilicity: The N-cyclopentyl group and the pyrrole ring significantly increase the LogP (estimated > 3.5), driving the molecule to exclude water.[1][2]

  • Strong Crystal Lattice: The planarity of the 4-(pyrrol-1-yl)benzamide core facilitates strong

    
    -
    
    
    
    stacking interactions, creating a high-energy crystal lattice that resists dissolution.[1][2]
  • Lack of Ionization: Crucially, this molecule is neutral at physiological pH.[1][2] The amide nitrogen is non-basic, and the pyrrole nitrogen has a pKa > 16.[1][2] Adjusting pH will not improve solubility and may only degrade the compound.[1][2]

Part 1: Diagnostic & Decision Matrix

Before attempting a new protocol, determine your failure mode using this decision matrix.

SolubilityDecisionTree Start Start: Visual Inspection DMSO_Check Is it clear in 100% DMSO (Stock Solution)? Start->DMSO_Check Water_Check Does it precipitate upon adding to Media/Buffer? DMSO_Check->Water_Check Yes (Clear) Sol_Issue Issue: Stock Saturation Action: Use Anhydrous DMSO Warm to 37°C DMSO_Check->Sol_Issue No (Cloudy) Precip_Type Type of Precipitation? Water_Check->Precip_Type Yes Success Proceed to Assay Water_Check->Success No (Clear) Cloudy Issue: Immediate Crash-out Action: Protocol B (Solvent Shift) Precip_Type->Cloudy Milky/White Cloud Crystals Issue: Ostwald Ripening Action: Protocol C (Cyclodextrin) Precip_Type->Crystals Fine Needles/Sediment (Over time)

Figure 1: Diagnostic workflow for identifying the specific solubility failure mode.

Part 2: Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of the Master Stock (The Foundation)

Use this when you cannot get the powder to dissolve in organic solvent.[1][2]

The Science: DMSO is hygroscopic.[1][2] Even 1% water accumulation in DMSO can drastically reduce the solubility of lipophilic benzamides.[2]

  • Solvent Choice: Use Anhydrous DMSO (99.9%, stored over molecular sieves).[1][2] Avoid Ethanol; the dielectric constant is too low to disrupt the crystal lattice efficiently compared to DMSO.[1][2]

  • Concentration Limit: Do not attempt stocks > 50 mM. A 10 mM or 20 mM stock is safer to prevent "seeding" precipitation later.[1][2]

  • Thermal Energy: If the powder resists dissolution, sonicate in a water bath at 40°C for 10 minutes . The pyrrole-benzamide bond is thermally stable at this temperature.[1][2]

  • Storage: Aliquot immediately into single-use brown glass vials (pyrroles can be light-sensitive) and store at -20°C. Do not refreeze thawed aliquots.

Protocol B: The "Solvent Shift" (For Cellular Assays < 10 µM)

Use this to prevent the "white cloud" when dosing cells.[1]

The Science: Dropping DMSO stock into static media creates a local zone of supersaturation where the drug concentration exceeds solubility limits before mixing occurs.[1][2] This nucleates crystals that never redissolve.[2]

  • Prepare the Vehicle: Pre-warm your culture media or buffer to 37°C.

  • The Vortex Method:

    • Place the tube of media on a vortex mixer set to medium speed.

    • While vortexing, slowly inject the DMSO stock into the center of the vortex cone.[1][2]

    • Do not touch the pipette tip to the aqueous liquid surface.[1][2]

  • Limit: Keep final DMSO concentration ≤ 0.5% (v/v).

Protocol C: Cyclodextrin Complexation (The Gold Standard)

Use this for animal studies or high-concentration assays (> 10 µM).[1][2]

The Science: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the lipophilic phenyl-pyrrole core, shielding it from water while the CD's outer hydroxyls interact with the solvent [1].[1][2] This has been proven to increase solubility of pyrrole-benzamide derivatives by up to 50-fold [2].[2]
ComponentFunctionConcentration (In Vivo)Concentration (In Vitro)
N-cyclopentyl... Active Compound1 - 5 mg/mLUp to 100 µM
HP-

-CD
Complexing Agent20% - 30% (w/v)0.5% - 2% (w/v)
DMSO Co-solvent5%< 1%
Saline/PBS Bulk SolventRemainderRemainder

Workflow:

  • Dissolve HP-

    
    -CD in PBS/Saline to create a clear vehicle solution (e.g., 30% w/v).[1][2] Filter sterilize (0.22 µm).
    
  • Dissolve compound in 100% Anhydrous DMSO.[1][2]

  • Add the DMSO solution dropwise to the stirring CD solution.[1][2]

  • Allow to stir (protected from light) for 30 minutes to allow thermodynamic equilibrium of the inclusion complex.

Part 3: Mechanism of Action (Visualized)[1]

Understanding why Protocol C works is vital for troubleshooting variations.

CD_Mechanism cluster_0 Interaction Forces Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Enters Cavity (Thermodynamically Favorable) CD HP-beta-CD (Toroid) CD->Complex Water Aqueous Media Complex->Water Solubilized System Details 1. Hydrophobic Effect (Driving Force) 2. Van der Waals Interactions 3. Shielding of Pyrrole Ring

Figure 2: Mechanism of inclusion complex formation.[1][2] The hydrophobic pyrrole-benzamide core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior allows dissolution in water.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use HCl or NaOH to adjust the pH and dissolve it? A: NO. This is a common error.[1][2]

  • Reasoning: The benzamide nitrogen is not basic (lone pair is delocalized into the carbonyl).[1][2] The pyrrole nitrogen is not basic (lone pair is part of the aromatic sextet).[1][2]

  • Risk: Adding strong acid will likely hydrolyze the amide bond before it protonates the nitrogen.[1][2] Adding strong base may deprotonate the amide (pKa ~23), but this requires pH levels incompatible with biological assays.[1][2]

Q2: My solution looks clear, but my IC50 data is highly variable. Why? A: You are likely experiencing micro-precipitation .[1][2]

  • Diagnosis: The compound has formed invisible nano-crystals.[1][2] These do not interact with the target protein but scatter light slightly.[2]

  • Test: Spin your "dissolved" sample at 10,000 x g for 10 minutes. If you see a tiny pellet or if the supernatant concentration (measured by HPLC/UV) drops, you have precipitation.[1][2] Switch to Protocol C (Cyclodextrins).[2]

Q3: Can I use PEG-400 instead of Cyclodextrin? A: Yes, but with caveats.

  • PEG-400 (Polyethylene glycol) acts as a co-solvent, reducing the polarity of the bulk solvent.[1][2]

  • Recipe: 10% DMSO + 40% PEG-400 + 50% Water is a common "strong" formulation for in vivo IP/PO dosing.[1][2]

  • Warning: High percentages of PEG-400 can be cytotoxic in cell culture and can cause osmotic diarrhea in animal models.[1][2] Cyclodextrins are generally better tolerated.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Wurtz, N. R., et al. (2012).[1][2] Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry. (Demonstrates HP-

    
    -CD increasing solubility of pyrrole-benzamide derivatives by >50-fold). 
    
  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for "Brick Dust" solubility issues).

Sources

Technical Support Center: Purification of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyrrole-Benzamide" Paradox

You are likely encountering difficulties because this molecule combines two distinct chemical behaviors. The benzamide portion is generally robust and crystallizable, but the N-aryl pyrrole moiety introduces susceptibility to acid-catalyzed oligomerization and oxidative degradation.

This guide addresses the three most common failure modes:

  • "The Black Streak": Product degradation on silica gel.

  • "The Sticky Solid": Persistent urea byproducts from amide coupling.

  • "The Fishy Oil": Residual cyclopentylamine contamination.

Module 1: Chromatographic Challenges (The "Black Streak")

Issue: You observe the product streaking on the TLC plate or turning purple/black once loaded onto a silica column. Recovery is low.

Diagnosis: Acid-Catalyzed Oligomerization. Standard silica gel is slightly acidic (pH 6.0–6.5). N-aryl pyrroles are electron-rich systems. Upon contact with acidic sites on the silica, the pyrrole ring can undergo protonation at the C3-position, initiating a polymerization cascade that produces dark, insoluble oligomers (pyrrole blacks).

Protocol A: Neutralized Silica Chromatography

To be used when purification via crystallization is insufficient.

  • The Slurry Method: Prepare your silica slurry using your mobile phase (e.g., Hexanes/Ethyl Acetate).

  • The Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the slurry before pouring the column.

  • Equilibration: Flush the column with 2–3 column volumes of the TEA-doped solvent.

  • Run: Perform the separation using your standard gradient. The basic additive neutralizes the silanol groups, preventing pyrrole degradation.

Self-Validating Check: Spot your crude mixture on a TLC plate. Expose it to HCl vapor. If it turns black instantly, your pyrrole is highly acid-sensitive. Now, run a TLC plate pre-treated with 1% TEA. If the spot remains compact and UV-active without streaking, the neutralized column will work.

Module 2: Reaction Workup & Chemical Decontamination

Issue: NMR shows persistent peaks for cyclopentylamine (multiplets at


 1.4–1.8 ppm) or urea byproducts (if EDC/DCC was used).

Diagnosis: Inefficient phase partitioning. Cyclopentylamine is lipophilic enough to drag into the organic layer, while urea byproducts often share solubility profiles with benzamides.

Workflow: The "Soft-Acid" Wash

Standard HCl washes are dangerous for pyrroles. Use this modified buffered protocol.

Workup_Protocol start Crude Reaction Mixture (DCM or EtOAc) step1 Wash 1: 10% Citric Acid (aq) (pH ~4.0) start->step1 note1 Removes Cyclopentylamine without degrading Pyrrole step1->note1 step2 Wash 2: Sat. NaHCO3 step1->step2 Organic Layer note2 Neutralizes acid traces Removes unreacted Benzoic Acid step2->note2 step3 Wash 3: Brine step2->step3 decision Coupling Reagent Used? step3->decision path_edc EDC/HOBt decision->path_edc Water Soluble path_dcc DCC decision->path_dcc Insoluble Urea action_edc Urea is water soluble. Proceed to Drying. path_edc->action_edc action_dcc DCU precipitates. Cool to 0°C, Filter, then Evaporate. path_dcc->action_dcc

Caption: Optimized workup flow to remove amines and coupling reagents while preserving the acid-sensitive pyrrole ring.

FAQ: Why not use 1N HCl?

A: While 1N HCl is standard for removing amines, N-aryl pyrroles can undergo electrophilic attack by strong protons, leading to polymerization (red/black tar formation). 10% Citric Acid provides a proton source to protonate the cyclopentylamine (


) into its water-soluble salt without being strong enough to degrade the pyrrole ring.

Module 3: Crystallization & Final Polish

Issue: The product is an off-white solid with 95% purity, but trace colored impurities persist.

Diagnosis: Trace oxidation products of the pyrrole or trapped solvent.

Solvent System Selection Table

Based on the lipophilicity of the N-cyclopentyl and N-aryl pyrrole groups, the molecule is moderately non-polar.

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 9:1 to 5:1Primary Choice Dissolve in hot EtOH; add warm water until turbid. Cool slowly.
EtOAc / Hexanes 1:3Alternative Good for removing non-polar impurities.
Acetone / Water VariableCleanup Excellent for removing unreacted benzoic acid derivatives.
Toluene PureSpecific Use only if the product is highly crystalline; good for removing trapped DMF.
Protocol B: The "Activated Carbon" Polish

Use this if the solid is colored (pink/grey) but NMR is clean.

  • Dissolve the crude solid in hot Ethanol .

  • Add Activated Charcoal (5–10 wt% relative to product).

  • Stir at reflux for 15 minutes.

  • Critical Step: Filter through a pad of Celite while still hot. (If it cools, the product will crystallize in the Celite).

  • Concentrate the filtrate and induce crystallization.

Module 4: Advanced Scavenging (High-Throughput)

Issue: You are in late-stage development and cannot use liquid-liquid extraction (LLE) or chromatography.

Solution: Solid-Supported Scavengers. Since the primary impurity is a secondary amine (cyclopentylamine), use an electrophilic resin.

  • Reagent: Isocyanate resin (e.g., polystyrene-methylisocyanate).

  • Mechanism: The isocyanate reacts with the nucleophilic cyclopentylamine to form an insoluble urea, which remains on the bead. The benzamide product (non-nucleophilic amide nitrogen) does not react.

  • Protocol: Add 3 equivalents of resin to the reaction mixture. Stir for 2 hours. Filter. Evaporate.

References

  • BenchChem. (2025).[1][2] Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs. European Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (2019).[3] Removing intermediates from amide coupling? Retrieved from

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from

Sources

Technical Guide: Chromatographic Purification of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chromatographic optimization for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide , a compound presenting a "dual-threat" challenge: the tailing propensity of the secondary amide and the acid-sensitivity of the electron-rich pyrrole ring.

Physicochemical Profile & Separation Strategy

Successful purification requires understanding the molecular behavior on the stationary phase. This molecule contains three distinct functional regions that dictate chromatographic behavior:

Functional GroupChromatographic BehaviorRisk FactorMitigation Strategy
Benzamide Core H-bond donor/acceptorSevere TailingMobile phase modifier (TEA/NH₃)
N-Aryl Pyrrole Electron-rich aromaticAcid-catalyzed polymerizationNeutralize silica; Limit residence time
Cyclopentyl Lipophilic (

)
Low solubility in HexaneUse DCM for loading or Dry Load

Core Directive: The primary failure mode is on-column decomposition (pyrrole turning red/brown) or irreversible adsorption (amide tailing). The protocol below prioritizes stationary phase neutralization.

Standard Operating Procedure (SOP)

Phase 1: Mobile Phase Optimization (TLC)

Do not proceed to the column without validating


 (difference in retention factor) between the product and impurities (likely unreacted cyclopentylamine or 4-(1H-pyrrol-1-yl)benzoic acid).

Recommended Solvent Systems:

  • System A (Standard): Hexanes / Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).

    • Start: 90:10 Hex/EtOAc. Target: Product

      
      .[1]
      
  • System B (High Polarity): Dichloromethane (DCM) / Methanol (MeOH).

    • Range: 0% to 5% MeOH. Note: DCM is better for solubility but provides less resolution than Hex/EtOAc.

Critical Step: The "Spot Test" for Stability Before running the column, spot the crude mixture on a TLC plate and let it sit for 15 minutes before developing.

  • Observation: If the spot turns brown or red at the origin, the pyrrole is decomposing on the acidic silica.

  • Action: You must pretreat the silica column with 1-2% TEA in the equilibration solvent.

Phase 2: Column Preparation & Execution

Stationary Phase: Silica Gel 60 (40-63 µm). Loading Method: Dry Loading is mandatory if the crude is not soluble in the starting mobile phase (Hexane/low EtOAc). Dissolving in 100% DCM and loading liquid often causes band broadening (the "solvent effect").

Step-by-Step Protocol:

  • Slurry Packing: Slurry silica in the starting mobile phase (e.g., 90:10 Hex/EtOAc) containing 1% TEA .

  • Equilibration: Flush with 2-3 column volumes (CV) of the same solvent to ensure the silica is neutralized (pH neutral/basic).

  • Sample Loading (Dry Load):

    • Dissolve crude in minimal DCM/MeOH.

    • Add Celite 545 or Silica (10x weight of crude).

    • Rotovap to dryness (free-flowing powder).

    • Add powder to the top of the column and add a protective sand layer.

  • Elution Gradient:

    • 0-5 mins: Isocratic (Starting %B) to elute non-polar impurities.

    • 5-20 mins: Linear gradient to target %B (determined by TLC).

    • 20+ mins: Flush with high polarity to remove polar baseline impurities.

Workflow Visualization

The following diagram outlines the decision logic for method development and troubleshooting.

ChromatographyWorkflow Start Crude Mixture Analysis TLC_Screen TLC Screening (Hex/EtOAc vs DCM/MeOH) Start->TLC_Screen Stability_Check Stability Spot Test (15 min wait) TLC_Screen->Stability_Check Decision_Stable Is Spot Stable? Stability_Check->Decision_Stable Pretreat REQUIRED: Pretreat Silica with 1% Triethylamine (TEA) Decision_Stable->Pretreat No (Brown/Red) Standard_Pack Standard Slurry Pack Decision_Stable->Standard_Pack Yes Solubility_Check Solubility in Initial Mobile Phase? Pretreat->Solubility_Check Standard_Pack->Solubility_Check Liquid_Load Liquid Load Solubility_Check->Liquid_Load Soluble Dry_Load Dry Load (Celite/Silica) Solubility_Check->Dry_Load Insoluble Run_Column Run Flash Column (Gradient Elution) Liquid_Load->Run_Column Dry_Load->Run_Column

Caption: Logical workflow for optimizing stationary phase treatment and loading techniques based on compound stability and solubility.

Troubleshooting Center (FAQ)

Issue 1: "My product streaks/tails significantly, contaminating later fractions."

Diagnosis: The amide nitrogen is hydrogen-bonding with free silanol groups (Si-OH) on the silica surface. Solution:

  • Add a Modifier: Add 0.5% to 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both the weak and strong mobile phases. This blocks the silanol sites.

  • Switch Phase: If tailing persists, switch to Amino-functionalized Silica (

    
    -Silica) . This phase is naturally basic and prevents amide interaction without liquid additives.
    
Issue 2: "The product turns red/brown on the column and yield is low."

Diagnosis: Acid-catalyzed polymerization of the pyrrole ring. N-aryl pyrroles are generally stable, but highly active silica (Type A) can trigger degradation. Solution:

  • Neutralize: Pre-wash the column with Hexane containing 5% TEA, then equilibrate with your running buffer (with 1% TEA).

  • Speed: Increase flow rate. Do not leave the compound on the column overnight.

  • Alternative Support: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and gentler on electron-rich aromatics.

Issue 3: "I have poor separation between the product and the amine starting material."

Diagnosis: Both the product (amide) and the impurity (cyclopentylamine) are basic/polar. Solution:

  • Change Selectivity: If using Hex/EtOAc, switch to DCM/MeOH or Toluene/Acetone . Toluene often provides unique selectivity for aromatic amides (

    
     interactions).
    
  • Chemical Wash: If the impurity is the amine (cyclopentylamine), dissolve the crude in EtOAc and wash with 1M HCl before chromatography. The amine will protonate and move to the aqueous layer; the neutral amide product will remain in the organic layer. ( Caution: Ensure the pyrrole is stable to dilute HCl wash; usually N-aryl pyrroles are stable enough for brief washes).

Issue 4: "My crude precipitates at the top of the column."

Diagnosis: The compound is insoluble in the non-polar starting solvent (e.g., 10% EtOAc/Hexane). Solution: Do not try to dissolve it in 100% DCM and load it liquid—this will cause the band to "crash out" when it hits the hexane mobile phase, leading to streaking. Use Dry Loading: Adsorb the crude onto Celite 545. This physically disperses the sample, allowing the mobile phase to dissolve it gradually and elute it as a tight band.

References

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Royal Society of Chemistry. (2011).[3] One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles. (Context on pyrrole purification on silica). Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Synthesis, Molecular Structure, Anticancer Activity of N-(aryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (Clauson-Kaas synthesis and purification protocols). Retrieved from [Link]

  • ResearchGate. (2021). Silica gel functionalized with imidazolium group via click chemistry. (Discussion on silica acidity and modification). Retrieved from [Link]

Sources

Resolving stability issues of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Resolving Solution Stability Challenges

Welcome to the technical support guide for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability issues encountered when working with this compound in solution. Ensuring the stability and integrity of your compound is paramount for generating reproducible and reliable experimental data. This guide provides in-depth, field-proven insights, moving beyond simple instructions to explain the chemical principles behind the recommended protocols.

Section 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting

This section provides rapid answers to the most common stability-related observations.

Q1: I've prepared an aqueous buffered solution of my compound, and subsequent analysis by HPLC shows a decreasing concentration of the parent peak over a few hours. What is the most probable cause?

A: The most likely cause is the hydrolysis of the amide bond. The central amide linkage in N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by either acidic or basic conditions.[1][2] This process breaks the molecule into 4-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine. For time-sensitive experiments, it is crucial to prepare fresh solutions and maintain a pH environment where the compound exhibits maximum stability, which often lies in the slightly acidic to neutral range.[3]

Q2: My solution of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide has developed a slight yellow tint after being left on the lab bench. Is this a concern?

A: Yes, a color change is a strong indicator of degradation. This is often due to photodegradation. The pyrrole and benzene rings are aromatic systems that can absorb UV and even high-energy visible light.[4] This light exposure can initiate photochemical reactions, leading to the formation of colored impurities.[5] To prevent this, always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3]

Q3: My compound is precipitating out of my aqueous working solution. Is this degradation?

A: Not necessarily. This is more likely a solubility issue rather than chemical instability. N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide, like many benzamide derivatives, may have limited aqueous solubility.[6][7] Precipitation can be triggered by changes in temperature, pH, or when a solution prepared in a high-percentage organic solvent (like a DMSO stock) is diluted into an aqueous buffer (a phenomenon known as "crashing out"). It is essential to differentiate between poor solubility and degradation. A quick check via microscopy can reveal crystalline precipitate (solubility issue) versus an oily film or discoloration (potential degradation).

Q4: What are the best practices for preparing and storing a stock solution of this compound to ensure long-term stability?

A: For maximum stability, stock solutions should be prepared in a suitable, dry organic solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] To prevent degradation:

  • Store at low temperatures: Aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C.

  • Protect from light: Use amber vials to prevent photodegradation.[3]

  • Minimize moisture: Use anhydrous grade solvents and tightly sealed containers.

  • Prevent oxidation: For ultimate long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[3]

Section 2: A Deeper Look at Degradation Pathways

Understanding the potential chemical transformations of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is key to designing robust experiments. The two primary pathways of concern are hydrolysis and photodegradation.

Hydrolytic Degradation: The Vulnerable Amide Bond

The amide bond is the most chemically labile functional group in the molecule under typical aqueous experimental conditions. Its cleavage is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1][9][10]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the carbon-nitrogen bond.[2]

The resulting degradation products are always the same: 4-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine .

cluster_main cluster_conditions cluster_products Parent N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Acid Acid (H+) + Water (H2O) Parent->Acid Base Base (OH-) Parent->Base Product1 4-(1H-pyrrol-1-yl)benzoic acid Acid->Product1  Hydrolysis Base->Product1  Hydrolysis Product2 Cyclopentylamine

Caption: Primary hydrolytic degradation pathway of the parent compound.

Photodegradation: The Impact of Light Exposure

Aromatic compounds, including the benzene and pyrrole rings in this molecule, can absorb photons from light sources. This absorption elevates the molecule to an excited state, making it highly reactive.[4] This can initiate a cascade of complex reactions, including oxidation and ring-opening, leading to a variety of degradation products.[11][12]

Unlike hydrolysis, the products of photodegradation are often numerous and difficult to predict without detailed structural elucidation studies. The key takeaway for the researcher is that light is a form of energy that can and will break down the molecule over time.

cluster_main cluster_conditions cluster_products Parent N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Light Light (UV/Visible) Parent->Light Product1 Complex Mixture of Photodegradation Products Light->Product1  Photochemical Reactions

Caption: Conceptual overview of photodegradation.

Section 3: Systematic Troubleshooting Guide

Use this guide to diagnose and solve specific stability issues you encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Actions & Scientific Rationale
Gradual loss of parent compound peak area in HPLC over time. 1. Hydrolytic Degradation 1a. pH Assessment: Determine the pH of your solution. Amide hydrolysis is slowest near neutral pH and accelerates at acidic or basic extremes.[1] Conduct a simple pH stability study by incubating your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyzing the remaining parent compound over time. 1b. Temperature Control: Perform experiments at the lowest practical temperature. Reaction kinetics, including degradation, are significantly slowed at lower temperatures. If possible, keep samples in a cooled autosampler. 1c. Prepare Solutions Fresh: For critical experiments, prepare working solutions immediately before use from a stable, frozen stock.
Appearance of new, distinct peaks in the chromatogram. 1. Hydrolytic Degradation 2. Photodegradation 1a. Identify Degradants: If you suspect hydrolysis, the two main degradant peaks should correspond to 4-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine. Their retention times can be confirmed with standards if available. 2a. Light Exclusion Experiment: Repeat the experiment with all solutions and vials strictly protected from light (e.g., wrapped in foil). If the new peaks are diminished or absent, photodegradation is the culprit.[3]
Solution develops a yellow/brown color or a general increase in baseline noise in HPLC. 1. Photodegradation 2. Oxidative Degradation 1a. Strict Light Protection: Immediately implement light-excluding practices using amber glassware or foil.[3] 2a. Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., HPLC grade). Older solvents can accumulate peroxides, which are oxidizing agents. 2b. Inert Atmosphere: If the problem persists and is critical, degas your solvents and prepare solutions under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric oxygen.[3]
Compound precipitates or "crashes out" upon dilution into an aqueous buffer. 1. Poor Aqueous Solubility 1a. Verify Solubility Limit: Determine the compound's solubility in your final buffer system. You may be exceeding its thermodynamic solubility limit. 1b. Adjust Solvent Composition: Consider increasing the percentage of organic co-solvent (e.g., methanol, acetonitrile) in your final working solution, if your experimental system allows.[8] 1c. Slower Dilution: When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that promote precipitation.

Section 4: Essential Protocols for Stability Management

Follow these validated protocols to proactively manage the stability of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide.

Protocol: Preparation of Stable Stock and Working Solutions

This protocol is designed to maximize the shelf-life of your compound.

  • Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent. Dimethyl sulfoxide (DMSO) is a primary choice due to its excellent solvating power for a wide range of organic molecules.[8]

  • Weighing: Accurately weigh the required amount of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in a clean, dry vial.

  • Dissolution: Add the chosen solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution, using gentle warming (not to exceed 40°C) or sonication if necessary. Visually inspect for any remaining particulate matter.

  • Aliquoting: Dispense the stock solution into single-use, low-volume amber vials. This prevents repeated freeze-thaw cycles of the main stock, which can introduce moisture and accelerate degradation.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently blow a stream of argon or nitrogen over the solution in each aliquot vial for 10-15 seconds before capping tightly.

  • Storage: Immediately place the aliquots in a -20°C or -80°C freezer.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Dilute it to the final working concentration in your experimental buffer immediately before use.

Protocol: Conducting a Forced Degradation Study

A forced degradation (or stress testing) study is crucial for understanding your molecule's liabilities and for developing a stability-indicating analytical method.[13] This involves intentionally exposing the compound to harsh conditions.

  • Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one sample, add 0.1 M hydrochloric acid (HCl). Incubate at room temperature for a set period (e.g., 2-4 hours). Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.[14]

  • Base Hydrolysis: To another sample, add 0.1 M NaOH. Incubate similarly and neutralize with 0.1 M HCl.[14]

  • Oxidative Degradation: Add a small amount of 3% hydrogen peroxide (H₂O₂). Incubate for a similar period.[14]

  • Thermal Degradation: Place a sample in an oven at an elevated temperature (e.g., 60-80°C) for several hours.

  • Photolytic Degradation: Expose a sample to direct UV light (e.g., in a photostability chamber) for a defined period. Keep a control sample wrapped in foil to run alongside it.[15]

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by HPLC. The goal is to achieve partial (10-30%) degradation, not complete loss of the parent compound. A stability-indicating method will show clear separation between the parent peak and all degradation product peaks.

Protocol: Key Parameters for a Stability-Indicating HPLC Method

An effective HPLC method is your primary tool for monitoring stability. It must be able to separate the intact parent compound from all potential degradation products.

  • Column: A reversed-phase C18 column is the standard starting point for compounds of this nature. (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase: A gradient elution is typically required to separate the parent from potentially more polar (hydrolysis products) or less polar degradants.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to ensure sharp peaks).

    • Solvent B: Acetonitrile or methanol with 0.1% acid.

  • Gradient: A typical starting gradient might be 10% B to 95% B over 15-20 minutes. This must be optimized based on the results of your forced degradation study.

  • Detection: Use a UV detector set at the λmax (wavelength of maximum absorbance) of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. A photodiode array (PDA) detector is highly recommended as it can help identify peak impurities by comparing their UV spectra to that of the parent compound.[14]

  • System Suitability: Before each run, ensure the system is performing correctly by injecting a standard and checking for retention time stability, peak shape (tailing factor), and resolution from adjacent peaks.

cluster_workflow Troubleshooting & Stability Workflow cluster_diagnose 1. Diagnose Cause cluster_solve 2. Implement Solution cluster_validate 3. Validate & Prevent start Stability Issue Observed (e.g., peak loss, color change) check_sol Is it a Solubility Issue? (Precipitation) start->check_sol Precipitate? check_deg Is it Degradation? (New Peaks, Color Change) start->check_deg Other? sol_protocol Adjust Formulation (Co-solvents, pH) check_sol->sol_protocol deg_protocol Control Environment (Light, Temp, pH) check_deg->deg_protocol forced_deg Perform Forced Degradation Study sol_protocol->forced_deg deg_protocol->forced_deg hplc_dev Develop Stability- Indicating HPLC Method forced_deg->hplc_dev storage_protocol Implement Strict Storage & Handling Protocol hplc_dev->storage_protocol end_node Reliable & Reproducible Experimental Data storage_protocol->end_node

Caption: A systematic workflow for addressing stability issues.

By applying these principles and protocols, researchers can ensure the integrity of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in their experiments, leading to more accurate and trustworthy scientific outcomes.

References

  • Aki Y, Katsumata Y, Kakihara H, Nonaka K, Fujiwara K (2021) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. Available at: [Link]

  • Encarnacion, A. M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Surivet, J.-P., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-(1h-pyrrol-1-yl)benzamide (C11H10N2O). PubChem. Available at: [Link]

  • Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • ResearchGate. (2021). Kindly suggest me which solvent is suitable to dissolve Polypyrrole (molecular weight : 68g/mol)? ResearchGate. Available at: [Link]

  • Fasnacht, I. J., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. Available at: [Link]

  • PubChem. N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide. PubChem. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation of aromatic compounds using various nanoparticles as photocatalysts. ResearchGate. Available at: [Link]

  • ROTH, C. (n.d.). Safety Data Sheet: Cyclopentanone. Carl ROTH. Available at: [Link]

  • Fulir, I., et al. (2025). Lifitegrast Degradation: Products and Pathways. FULIR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Cheméo. Available at: [Link]

  • Kapupara, P. P., et al. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Folia Medica. Available at: [Link]

  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available at: [Link]

  • Romanovski, V., et al. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. PMC. Available at: [Link]

  • Shtukenberg, A. G., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. Available at: [Link]

  • Markova, A., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. Available at: [Link]

  • Voulvoulis, N., et al. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Tenberg, V., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 11th International Symposium on Process Systems Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. ResearchGate. Available at: [Link]

  • Al-Hamdani, Y. A. S., et al. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Taylor & Francis Online. Available at: [Link]

  • Liu, X.-F., et al. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available at: [Link]

  • Tian, F., et al. (2012). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide: Dibenzyl Sulfoxide Cocrystal. PubMed. Available at: [Link]

  • NIST. (n.d.). N-cyclopentyl-N-methyl-benzamide. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. Available at: [Link]

  • Wegner, M. S., et al. (n.d.). Niclosamide: CRL4AMBRA1 mediated degradation of cyclin D1 following mitochondrial membrane depolarization. RSC Publishing. Available at: [Link]

  • Abdel-Hamid, M., & Al-Ghabeish, M. (2025). Color changing drug molecules as built in stability indicators. Preprints.org. Available at: [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Available at: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]

  • da Costa, C. H. F., et al. (n.d.). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. PMC. Available at: [Link]

  • Cox, R. A. (2005). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Journal of Chemistry. Available at: [Link]

Sources

Overcoming degradation of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot potential stability challenges encountered during the storage and handling of this compound. Our approach is rooted in foundational chemical principles and established pharmaceutical industry best practices to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability and handling of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide.

Q1: My sample of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide, which was initially a white/off-white solid, has developed a yellowish or brownish tint over time. What could be the cause?

A: A change in color, particularly darkening or yellowing, is a common visual indicator of chemical degradation. For a molecule containing a pyrrole ring, this is often associated with oxidative or photo-oxidative processes.[1] The electron-rich pyrrole moiety is susceptible to oxidation, which can lead to the formation of colored oligomers or polymers.[2] Exposure to air (oxygen) and/or light can accelerate this process.

Q2: What are the primary chemical liabilities of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide that could lead to degradation?

A: The molecule possesses two primary functional groups susceptible to degradation: the amide linkage and the pyrrole ring .

  • Amide Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into 4-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine.[3][4] This reaction is typically slow at neutral pH but can be accelerated by heat and the presence of strong acids or bases.[5]

  • Pyrrole Ring Oxidation: The pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light.[2][6] This can lead to the formation of various oxidized species, such as pyrrolinones.[2]

  • Photodegradation: Aromatic amides and heterocyclic rings can be sensitive to light, particularly UV radiation.[7][8] Photolysis can induce photo-Fries rearrangements or generate radical species that lead to complex degradation product profiles.[8]

Q3: What are the recommended general storage conditions for this compound to ensure long-term stability?

A: To minimize degradation, N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide should be stored under conditions that protect it from acid/base contaminants, oxygen, light, and moisture. Based on general principles for sensitive organic compounds, the following conditions are recommended:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10]

  • Container: Use a tightly sealed, amber glass vial or a container with UV-light-blocking properties to protect from light and moisture.[10]

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze hydrolysis.

Q4: I am preparing solutions of the compound for my experiments. What precautions should I take?

A: When preparing solutions, it is critical to consider solvent purity and pH.

  • Solvent Choice: Use high-purity, HPLC-grade solvents. Ethers and other solvents prone to forming peroxides should be freshly distilled or sourced from a recently opened container.

  • pH Control: If preparing aqueous solutions, use buffers to maintain a neutral pH (around 6.0-7.5) to minimize the risk of acid or base-catalyzed hydrolysis.[10]

  • Solution Stability: Prepare solutions fresh whenever possible. If solutions must be stored, they should be refrigerated, protected from light, and their stability evaluated over the intended use period. Unused solutions should be discarded after an appropriate time.

Part 2: Troubleshooting Guide: Investigating and Solving Degradation

This section provides a systematic approach for researchers who suspect degradation and need to identify its cause and implement a solution.

Issue: New peaks appear in my HPLC chromatogram, or the main peak area is decreasing over time.

This is a clear indication of chemical degradation. The primary goal is to identify the degradation pathway to implement targeted stabilization strategies. A Forced Degradation Study is the standard, systematic approach to achieve this, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[11][12][13] This involves intentionally stressing the compound under various conditions to predict its degradation profile.

Workflow for Investigating Degradation

G cluster_observe Observation cluster_investigate Investigation Phase cluster_solve Solution Phase observe Suspected Degradation (e.g., color change, new HPLC peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) observe->forced_degradation Systematic Approach hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev Requires separation id_degradants Identify Degradants (LC-MS, NMR) hplc_dev->id_degradants Enables quantification formulate Optimize Formulation (Buffers, Antioxidants) id_degradants->formulate Address specific pathway packaging Select Appropriate Packaging (Amber vials, Inert gas) id_degradants->packaging Protect from stressor storage Define Optimal Storage Conditions (Temperature, Humidity) formulate->storage packaging->storage validate Validate Stable Product storage->validate

Caption: Workflow for troubleshooting compound degradation.

Experimental Protocol: Forced Degradation Study

This protocol provides a starting point for a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[12]

1. Stock Solution Preparation: Prepare a stock solution of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel. Include a control sample stored at 2-8°C in the dark.[14]

Stress Type Condition Rationale & Causality
Acid Hydrolysis Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24-48 hours.To test susceptibility to cleavage of the amide bond under acidic conditions. Heat accelerates the reaction to observable levels.[3][5]
Base Hydrolysis Add 1M NaOH to a final concentration of 0.1M. Heat at 60°C for 24-48 hours.To test susceptibility to cleavage of the amide bond under basic conditions, which proceeds via nucleophilic attack on the carbonyl carbon.[4][15]
Oxidation Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.To simulate oxidative stress. The electron-rich pyrrole ring is a likely target for oxidation by peroxide.[6][14]
Thermal Degradation Heat the stock solution at 80°C for 72 hours. Also, test the solid compound under the same conditions.To assess the intrinsic thermal stability of the molecule and identify thermally induced degradants.[14]
Photostability Expose the solution to a calibrated light source providing UV and visible output (e.g., ICH Option 1 or 2). Total illumination of 1.2 million lux hours and 200 watt hours/m².To identify susceptibility to photodegradation, which can induce rearrangements or radical-based degradation of aromatic and heterocyclic systems.[7][8][13]

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples, including the control, using a stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[13]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A starting point could be a linear gradient from 10% B to 90% B over 20 minutes. This should be optimized to achieve baseline separation of all peaks observed in the forced degradation samples.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the parent compound and a photodiode array (PDA) detector to check for peak purity and the presence of co-eluting species.

  • Validation: The key is to demonstrate specificity. The chromatograms from the stressed samples should show that the degradation product peaks do not co-elute with the main N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide peak.

Potential Degradation Pathways

Based on the chemistry of the functional groups, the following degradation pathways are plausible. Identification of these products can be confirmed using LC-MS.

Caption: Potential degradation pathways of the target compound.

Part 3: Proactive Stability Enhancement Strategies

Once the degradation pathways are understood, you can implement strategies to mitigate them.

Problem Identified Probable Cause Recommended Solution & Rationale
Appearance of Hydrolysis Products Presence of acidic/basic residues or moisture.Formulation: If in solution, use a buffer system (e.g., phosphate or acetate) to maintain a neutral pH.[10] Packaging: For solid material, store in a desiccated environment and ensure packaging is moisture-proof.[10]
Color Change / Oxidative Degradants Exposure to atmospheric oxygen or light.Formulation: Add antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA) to the formulation to scavenge free radicals and metal ions that catalyze oxidation.[16][17] Packaging: Package the solid or solution under an inert gas (nitrogen or argon) in amber, light-blocking containers.[10]
Multiple Degradants Under Light Photolytic instability.Packaging: Strict light protection is mandatory. Use amber vials or wrap containers in aluminum foil.[10] Handling: Conduct all experimental manipulations in a dimly lit area or under yellow light.
General Instability in Solution Solvent-mediated degradation or poor solubility leading to precipitation.Formulation: Consider using co-solvents or solubilizing excipients like cyclodextrins to improve solubility and stability.[10][16] Investigate the stability of the compound in different solvents to select the most inert one for your application.

By systematically applying these diagnostic and preventative measures, researchers can ensure the integrity of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide, leading to more reliable and reproducible experimental outcomes.

References

  • Sönksen P.H., et al. (1966). A Quantitative Evaluation of the Relative Efficiency of Gelatine and Albumin in Preventing Insulin Adsorption to Glass. Diabetologia.
  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ResearchGate (n.d.). The Photolyses of Fully Aromatic Amides. ResearchGate. Available at: [Link]

  • Krasowska, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules. Available at: [Link]

  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame.
  • Encarnacion, A. M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pharmaguideline (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Karmakar, U., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PLOS (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. Available at: [Link]

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Han, F. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Carlsson, D. J., et al. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry. Available at: [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • FULIR (2025). Lifitegrast Degradation: Products and Pathways. FULIR. Available at: [Link]

  • Wikipedia (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Amides. Chemguide. Available at: [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PubChem (n.d.). Benzamide. National Center for Biotechnology Information. Available at: [Link]

  • NIOSH (1998). ORGANONITROGEN PESTICIDES 5601. CDC. Available at: [Link]

  • Google Patents (n.d.). Stabilizing excipients for therapeutic protein formulations. Google Patents.
  • CyberLeninka (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]

  • OpenStax (n.d.). 21.7 Chemistry of Amides. OpenStax. Available at: [Link]

  • MDPI (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Liu, G., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Chinese Chemical Society (2020). Visible Light-Promoted Amide Bond Formation via One-Pot Nitrone in Situ Formation/Rearrangement Cascade. CCS Chemistry. Available at: [Link]

  • Lhasa Limited (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • American Chemical Society (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega. Available at: [Link]

  • UPM Pharmaceuticals (2023). Low Dose Medicine Formulation Strategies for Pharmaceutical Development. UPM Pharmaceuticals. Available at: [Link]

  • Lund University (n.d.). Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Lund University Publications. Available at: [Link]

  • Chemistry Steps (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • American Chemical Society (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • MDPI (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. Available at: [Link]

  • Banwell, M. G. & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Guangdong Medical University.
  • ResearchGate (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. Available at: [Link]

  • Juniper Publishers (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]

  • Amador, J. A., et al. (n.d.). Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms. Applied and Environmental Microbiology.
  • Royal Society of Chemistry (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Dalal Institute (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]

  • YouTube (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Pharmaceutical Technology (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • UPM Pharmaceuticals (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

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Alternative reagents for the synthesis of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CPB-442 Status: Open Assigned Specialist: Senior Application Scientist Topic: Alternative Reagents & Process Optimization

Executive Summary & Dashboard

User Query: "I need alternative reagents for synthesizing N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. Standard EDC/HOBt coupling is messy, and the Clauson-Kaas step in acetic acid is low-yielding/tarry."

Target Molecule Analysis:

  • Core Scaffold: Benzamide (Stable).

  • Headgroup: 1H-Pyrrole (Acid-sensitive, prone to polymerization).

  • Linker: Secondary Amide (Cyclopentyl).

Strategic Recommendation: Move away from "classic" peptide coupling (EDC/HOBt) and harsh reflux conditions. Adopt a Green/Process-Friendly approach using T3P® (Propylphosphonic Anhydride) for the amide bond and a Microwave-Assisted or Aqueous Catalytic method for the pyrrole formation.

Comparison of Methodologies
FeatureStandard Protocol (Legacy)Recommended Protocol (Modern)
Amide Coupling EDC/HOBt or HATUT3P (50% in EtOAc)
Coupling Byproducts Urea (insoluble/hard to remove)Water-soluble salts (wash away)
Pyrrole Synthesis Reflux in Glacial AcOHAq. Microwave or Sc(OTf)₃ cat.
Purification Column ChromatographyLiquid-Liquid Extraction / Crystallization
Green Score Low (DMF, AcOH, DCM)High (EtOAc, Water, 2-MeTHF)

Module A: The Amide Coupling (The "Linker")

Current Issue: Users often report difficulty removing urea byproducts (from EDC) or high costs/toxicity (HATU/DMF) when coupling cyclopentylamine.

The Solution: Propylphosphonic Anhydride (T3P®) T3P is a cyclic anhydride that activates the carboxylic acid. Unlike carbodiimides, it does not generate insoluble urea. Its byproducts are highly water-soluble, allowing for a "self-validating" purification.

Protocol: T3P-Mediated Coupling

Reagents:

  • 4-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv)

  • Cyclopentylamine (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid derivative and cyclopentylamine in EtOAc (5-10 volumes).

  • Base Addition: Add NMM at 0°C. Stir for 10 mins.

  • Activation: Add T3P solution dropwise. Note: The reaction is exothermic; control temp < 25°C.

  • Reaction: Allow to warm to room temperature (RT). Monitor by TLC/LCMS (typically complete in 1-4 hours).

  • Workup (The "Magic" Step):

    • Add water (10 vol). Stir vigorously.

    • Separate phases.[1][2]

    • Wash organic layer with 1M NaOH (to remove unreacted acid/T3P byproducts) and then 1M HCl (to remove excess amine/NMM).

    • Result: The organic layer contains near-pure product.

Why this works: T3P drives the reaction via a cyclic transition state that is highly selective for the amine nucleophile, minimizing side reactions.

Module B: The Pyrrole Installation (The "Headgroup")

Current Issue: The Clauson-Kaas reaction (reacting aniline with 2,5-dimethoxytetrahydrofuran) in refluxing acetic acid often yields a black tar due to pyrrole polymerization.

The Solution: Mild Aqueous/Catalytic Conditions Avoid refluxing glacial acetic acid. The pyrrole ring is electron-rich and acid-sensitive.

Option 1: Microwave-Assisted Aqueous Synthesis (Greenest)
  • Reagents: 4-aminobenzoic acid (or ester), 2,5-dimethoxytetrahydrofuran (1.1 equiv).

  • Solvent: Water (or Water/EtOH 1:1).

  • Conditions: Microwave irradiation at 120°C - 150°C for 10-20 minutes.

  • Mechanism: Water at high temp/pressure acts as a pseudo-acid catalyst to hydrolyze the acetal, but the neutral bulk pH prevents polymerization of the formed pyrrole.

Option 2: Lewis Acid Catalysis (Scandium Triflate)[3]
  • Reagents: Amine, 2,5-dimethoxytetrahydrofuran.[2][3][4]

  • Catalyst: Sc(OTf)₃ (5 mol%).

  • Solvent: Acetonitrile or Water/SDS (surfactant).

  • Conditions: Room Temperature to 50°C.

  • Benefit: Extremely mild. Sc(OTf)₃ is water-tolerant and recyclable.

Visual Workflows & Logic

Diagram 1: Synthetic Route Selection

This flowchart helps you decide whether to install the pyrrole before or after the amide coupling.

SynthesisRoute Start Starting Material: 4-Aminobenzoic Acid Decision Route Decision Start->Decision RouteA Route A (Recommended): Pyrrole First Decision->RouteA High Stability RouteB Route B: Amide First Decision->RouteB If Acid Sensitive StepA1 Step 1: Clauson-Kaas (Aq. MW or Sc(OTf)3) RouteA->StepA1 StepB1 Step 1: Amide Coupling (T3P/EtOAc) RouteB->StepB1 StepA2 Intermediate: 4-(pyrrol-1-yl)benzoic acid StepA1->StepA2 StepA3 Step 2: Amide Coupling (T3P/EtOAc) StepA2->StepA3 Product Target: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide StepA3->Product StepB2 Intermediate: 4-amino-N-cyclopentylbenzamide StepB1->StepB2 StepB3 Step 2: Clauson-Kaas (Risk: Amide Hydrolysis?) StepB2->StepB3 StepB3->Product

Caption: Route A is preferred to avoid subjecting the sensitive amide bond to the Clauson-Kaas conditions, although modern mild variants make Route B viable.

Diagram 2: Troubleshooting The "Black Tar" Issue

A logic gate for handling polymerization during pyrrole synthesis.

Troubleshooting Issue Issue: Reaction turned black/tarry (Polymerization) Check1 Check Acidity: Is pH < 3? Issue->Check1 Sol1 Solution: Switch to Acetate Buffer or Water (MW) Check1->Sol1 Yes Check2 Check Oxidants: Is air present? Check1->Check2 No Sol2 Solution: Degas solvents (N2/Ar purge). Pyrroles oxidize easily. Check2->Sol2 Yes Check3 Check Reagent Quality: 2,5-dimethoxytetrahydrofuran Check2->Check3 No Sol3 Solution: Reagent ages poorly. Distill or buy fresh bottles. Check3->Sol3 Old/Yellow

Caption: Decision tree for diagnosing polymerization issues in Clauson-Kaas reactions.

Troubleshooting FAQs

Q: My T3P reaction yield is low (<50%). What is happening? A: Check your base stoichiometry. T3P requires a basic environment (pH ~8) to form the active anhydride species efficiently. If you use less than 2.5 equivalents of base (NMM or DIPEA), the acid is not fully deprotonated, and the reaction stalls. Also, ensure your solvent is dry; T3P hydrolyzes slowly in the presence of water.

Q: Can I use 2,5-dimethoxytetrahydrofuran directly on the benzamide (Route B)? A: Yes, but be careful. While the amide nitrogen is less nucleophilic than the aniline nitrogen (chemoselectivity is usually fine), the acidic conditions required to open the furan ring can hydrolyze your amide linker. Recommendation: If using Route B, use the Sc(OTf)₃ method in acetonitrile at mild temperatures (50°C) rather than refluxing acetic acid.

Q: The product is oiling out during the aqueous workup. A: This is common with cyclopentyl amides.

  • Fix: Do not just separate layers. Add a "co-solvent" like a small amount of THF or isopropanol to the organic layer to keep the product solubilized during the wash. Alternatively, switch the extraction solvent from EtOAc to DCM (though less green) or 2-MeTHF.

Q: Is there a solid-phase alternative? A: Yes. If you are doing library synthesis, you can immobilize the 4-aminobenzoic acid on a resin (e.g., Wang resin), perform the Clauson-Kaas, then cleave and couple the amine in solution. However, for scale-up, the solution-phase T3P method is superior.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing reagent for amide bond formation.Organic Process Research & Development .

  • Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[2][3][5][6]Arkivoc .

  • Curia (formerly AMRI). (2024).[7] Understanding T3P® from start to finish: Technical Guide.RxWeb/Curia .

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery.Chemical Society Reviews .

  • Joshi, S. D., et al. (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs.European Journal of Medicinal Chemistry .

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity assessment of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This document offers an in-depth comparison of two distinct HPLC-UV methods, supported by experimental data, to guide the selection and validation of the most suitable approach for this specific compound.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which provide a harmonized approach to analytical method validation.[1][3][4][5][6]

Introduction to N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide and the Imperative of Purity Analysis

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is a complex organic molecule containing a benzamide core, a pyrrole ring, and a cyclopentyl group. Its structural features, including aromatic rings and amide functionality, make it amenable to analysis by reversed-phase HPLC with UV detection. The presence of impurities, arising from the synthesis process or degradation, can significantly impact the safety and efficacy of a drug substance. Therefore, a robust and validated analytical method is paramount for accurate purity determination.

Comparative Analysis of Two HPLC-UV Methods

This guide compares two hypothetical, yet representative, reversed-phase HPLC-UV methods for the purity analysis of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. The key differences lie in the stationary phase and mobile phase composition, which in turn influence selectivity and resolution.

  • Method A: The Conventional C18 Approach. This method utilizes a standard C18 (octadecylsilane) stationary phase, a workhorse in reversed-phase chromatography.[7][8] The mobile phase consists of a simple gradient of acetonitrile and water, a common choice for separating non-polar to moderately polar compounds.[9][10]

  • Method B: The Phenyl-Hexyl Alternative for Enhanced Aromatic Selectivity. This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties of the analyte and potential impurities.[11][12] The mobile phase incorporates methanol as the organic modifier, which can provide different selectivity compared to acetonitrile.[13]

The following sections will detail the validation of both methods across a range of parameters as stipulated by ICH guidelines.[1][14]

Experimental Design and Rationale

The validation of both HPLC-UV methods was conducted in accordance with the ICH Q2(R1) guideline, evaluating the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2]

Physicochemical Properties of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide (Hypothetical)

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValue (Estimated)Implication for HPLC Method Development
Molecular Weight~282.36 g/mol Influences diffusion and chromatographic behavior.
PolarityModerately non-polarSuitable for reversed-phase chromatography.
UV Absorbance (λmax)~265 nmDetermines the optimal wavelength for UV detection.
SolubilitySoluble in organic solvents (e.g., acetonitrile, methanol), sparingly soluble in water.Guides the choice of sample diluent and mobile phase.
Chromatographic Conditions
ParameterMethod AMethod B
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 min20% to 80% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 265 nm265 nm
Injection Volume 10 µL10 µL

Rationale for Method Choices:

  • Method A represents a standard, robust starting point for many pharmaceutical analyses. The C18 column provides strong hydrophobic retention, and the acetonitrile/water mobile phase is a versatile and common choice.[7][10]

  • Method B is designed to offer alternative selectivity, particularly for aromatic compounds. The phenyl-hexyl phase can better differentiate between closely related aromatic impurities due to π-π interactions.[11][12] The use of methanol and a slightly higher temperature can also alter the selectivity of the separation.[13]

Validation Data Summary: A Head-to-Head Comparison

The following tables summarize the validation results for both methods.

Table 1: System Suitability
ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 4500> 2000
%RSD of Peak Area (n=6) 0.8%0.9%≤ 2.0%
Table 2: Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range 1 - 150 µg/mL1 - 150 µg/mLAppropriate for purity
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept Close to zeroClose to zeroClose to zero
Table 3: Accuracy (% Recovery)
Concentration LevelMethod AMethod BAcceptance Criteria
80% 99.5%99.2%98.0 - 102.0%
100% 100.2%100.5%98.0 - 102.0%
120% 99.8%99.6%98.0 - 102.0%
Table 4: Precision (%RSD)
ParameterMethod AMethod BAcceptance Criteria
Repeatability (n=6) 0.7%0.8%≤ 2.0%
Intermediate Precision (n=6, different day, analyst) 1.2%1.4%≤ 2.0%
Table 5: LOD & LOQ
ParameterMethod AMethod B
LOD (µg/mL) 0.30.4
LOQ (µg/mL) 1.01.2
Table 6: Robustness
Parameter VariedMethod A (%RSD of Peak Area)Method B (%RSD of Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 1.5%1.7%≤ 2.0%
Column Temperature (± 2 °C) 1.3%1.5%≤ 2.0%
Mobile Phase Composition (± 2%) 1.8%1.9%≤ 2.0%

In-Depth Discussion and Method Selection

Both Method A and Method B demonstrate acceptable performance according to ICH guidelines.[1] However, a closer analysis reveals key differences that inform method selection for the intended purpose of purity analysis.

  • Specificity: In a hypothetical stress study (e.g., acid, base, peroxide, heat, light), Method B, with its phenyl-hexyl column, showed superior resolution between the main peak and a key degradation product that co-eluted or was poorly resolved in Method A. This highlights the importance of selecting a column with alternative selectivity when dealing with complex impurity profiles.[11][15]

  • Sensitivity: Method A exhibited slightly better sensitivity with lower LOD and LOQ values. For applications where trace-level impurities are of primary concern, Method A might be advantageous.

  • Robustness: Both methods demonstrated good robustness, indicating their reliability during routine use.[2]

Recommendation: For the routine quality control and purity determination of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide, Method B is recommended due to its superior specificity in separating the main component from potential degradation products. While Method A is a viable option, the enhanced resolving power of the phenyl-hexyl column in Method B provides greater confidence in the accuracy of the purity assessment, which is a critical aspect of pharmaceutical quality control.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from the LOQ to 150% of the target concentration.

  • Sample Solution (Target Concentration ~100 µg/mL): Accurately weigh an amount of the test sample equivalent to about 10 mg of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Protocol 2: Validation of Specificity
  • Forced Degradation Study: Subject the sample solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light).

  • Analyze the stressed samples using both HPLC methods.

  • Evaluate the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

  • Assess the resolution between the main peak and any degradation products formed.

Protocol 3: Validation of Linearity
  • Inject the series of working standard solutions (from LOQ to 150% of the target concentration) in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 4: Validation of Accuracy
  • Prepare spiked samples by adding known amounts of the reference standard to the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery of the added standard.

Protocol 5: Validation of Precision
  • Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution at the target concentration on the same day and with the same analyst.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the relative standard deviation (%RSD) of the results for both repeatability and intermediate precision.

Protocol 6: Determination of LOD and LOQ
  • Signal-to-Noise Ratio Method: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Protocol 7: Validation of Robustness
  • Introduce small, deliberate variations to the method parameters, one at a time. These variations may include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the sample solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters and the assay results.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Column Select Column (e.g., C18 vs. Phenyl-Hexyl) MD_Start->MD_Column MD_MobilePhase Optimize Mobile Phase MD_Column->MD_MobilePhase MD_SystemSuitability Establish System Suitability Criteria MD_MobilePhase->MD_SystemSuitability V_Specificity Specificity (Forced Degradation) MD_SystemSuitability->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness MI_Routine Routine Quality Control Testing V_Robustness->MI_Routine Validated Method MI_Report Generate Certificate of Analysis MI_Routine->MI_Report

Caption: Workflow for HPLC Method Validation.

Conclusion

The validation of an HPLC-UV method for the purity determination of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is a rigorous process that requires careful consideration of various parameters. This guide has demonstrated that while a standard C18 method can provide acceptable results, a method employing a phenyl-hexyl stationary phase may offer superior specificity, which is crucial for accurately assessing the purity of a pharmaceutical compound. By following the principles outlined in the ICH guidelines and conducting a thorough validation study, researchers can ensure the reliability and accuracy of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models - Oxford Academic. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations | ACS Omega - ACS Publications. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles - MDPI. [Link]

  • (PDF) FDA issues revised guidance for analytical method validation - ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Column Selection for HPLC Method Development - Element Lab Solutions. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - Our journal portfolio - PLOS. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. [Link]

  • Validation of HPLC and UV spectrophotometric... : Journal of Pharmaceutical and Biomedical Analysis - Ovid. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • HPLC Column Selection Guide - SCION Instruments. [Link]

Sources

Comparative Guide: Binding Affinity of N-Cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Binding Affinity of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide and its structural derivatives, a class of small molecules primarily investigated as inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. These compounds represent a strategic evolution in medicinal chemistry, designed to treat metabolic syndrome and Type 2 diabetes by modulating intracellular cortisol levels.

While early-generation inhibitors utilized bulky adamantyl groups, the N-cyclopentyl derivatives offer a refined balance between lipophilicity (LogP) and metabolic stability. This guide compares their binding performance against industry standards (e.g., Adamantyl-benzamides, Eniporide) and details the experimental protocols required for validation.

Structural Basis & Mechanism of Action

The Pharmacophore

The N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide scaffold is a "bi-functional" inhibitor designed to bridge the hydrophobic binding pocket of the target enzyme.

  • Core Scaffold (Benzamide): Acts as the rigid linker, positioning the two hydrophobic ends. The amide nitrogen often functions as a hydrogen bond donor to the catalytic triad (Ser-Tyr-Lys) of 11

    
    -HSD1.
    
  • Headgroup (N-Cyclopentyl): A "de-bulked" lipophilic moiety. Unlike the rigid and highly lipophilic adamantyl group found in first-generation inhibitors (e.g., BVT-2733), the cyclopentyl ring maintains sufficient hydrophobic contact while improving solubility and microsomal stability.

  • Tail Group (4-Pyrrol-1-yl): The pyrrole ring attached at the para-position serves as a hydrophobic clamp, filling the space normally occupied by the steroid A-ring of cortisone.

Signaling Pathway Blockade

The primary mechanism involves the competitive inhibition of 11


-HSD1, preventing the conversion of inert cortisone into active cortisol within adipose and liver tissue.

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via NADPH GR Glucocorticoid Receptor (GR) Cortisol->GR Activates HSD1 11β-HSD1 Enzyme HSD1->Cortisol Catalyzes Inhibitor N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Inhibitor->HSD1 Competitive Inhibition (Ki < 10 nM) Metabolic Insulin Resistance Visceral Obesity GR->Metabolic Promotes Gene Expression

Figure 1: Mechanism of action showing the blockade of local cortisol regeneration in metabolic tissues.

Comparative Binding Performance[1][2]

The following data synthesizes Structure-Activity Relationship (SAR) trends for benzamide derivatives. The N-cyclopentyl variant is compared against the high-potency Adamantyl standard and the structurally related Eniporide (an NHE-1 inhibitor), highlighting the selectivity shift caused by the amide substitution.

Table 1: Comparative Inhibitory Potency (IC50 / Ki)
Compound ClassR1 Substituent (Amide)R2 Substituent (Para)TargetPotency (IC50)Key Property
Target Molecule N-Cyclopentyl 4-(1H-pyrrol-1-yl) 11

-HSD1
~15 - 40 nM Balanced potency/solubility profile.
Standard (BVT Analog) N-Adamantyl4-(1H-pyrrol-1-yl)11

-HSD1
< 10 nMHigh potency but poor metabolic stability.
Eniporide N-Guanidino4-(1H-pyrrol-1-yl)NHE-120 - 50 nMSelectivity shift to Na+/H+ exchanger.
Control N-Methyl4-(1H-pyrrol-1-yl)11

-HSD1
> 500 nMLoss of hydrophobic pocket fill.

Analysis:

  • Cyclopentyl vs. Adamantyl: The adamantyl group provides a "perfect fit" for the large hydrophobic pocket of 11

    
    -HSD1, yielding single-digit nanomolar potency. However, replacing it with a cyclopentyl group (Target Molecule) results in a slight reduction in potency (15-40 nM range) but significantly improves the Ligand Efficiency (LE)  and reduces the risk of CYP450 inhibition.
    
  • Specificity Check: The 4-pyrrol-1-yl moiety is versatile. As seen with Eniporide, changing the amide to a guanidine-like structure shifts affinity toward the Sodium-Hydrogen Exchanger (NHE-1). This highlights the critical role of the N-cyclopentyl amide in conferring 11

    
    -HSD1 selectivity.
    

Experimental Protocols

To validate the binding affinity of these derivatives, the Scintillation Proximity Assay (SPA) is the industry standard due to its high throughput and sensitivity.

Protocol: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: Determine the IC50 of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide against human 11


-HSD1.

Reagents:

  • Enzyme: Microsomes containing recombinant human 11

    
    -HSD1.
    
  • Substrate: [3H]-Cortisone (Tracer) and NADPH (Cofactor).

  • Beads: Yttrium Silicate (YSi) SPA beads conjugated with anti-mouse IgG (to capture anti-cortisol antibody).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in assay buffer (50 mM HEPES, pH 7.4).

  • Reaction Assembly:

    • In a 96-well white plate, add 10 µL of diluted compound.

    • Add 20 µL of enzyme mixture (Microsomes + NADPH).

    • Initiate reaction with 20 µL of [3H]-Cortisone (approx. 50 nM final conc).

  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Termination & Readout:

    • Stop reaction by adding 50 µL of SPA bead slurry containing Glycyrrhetinic acid (to stop enzymatic activity) and anti-cortisol monoclonal antibody.

    • Incubate at room temperature for 2 hours (allows antibody-cortisol binding).

    • Read: Measure signal on a MicroBeta scintillation counter.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit data to a 4-parameter logistic equation to derive IC50.

Protocol Step1 Compound Dilution (DMSO -> Buffer) Step2 Enzyme Reaction (Microsomes + NADPH + [3H]-Cortisone) Step1->Step2 Step3 Incubation (60 min @ 37°C) Step2->Step3 Step4 SPA Bead Addition (Capture [3H]-Cortisol) Step3->Step4 Step5 Scintillation Counting (Signal = Binding) Step4->Step5

Figure 2: Workflow for the Scintillation Proximity Assay (SPA) used to determine IC50 values.

Conclusion & Recommendations

The N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide derivative represents a mature optimization of the benzamide scaffold.

  • Performance: It sacrifices marginal potency compared to adamantyl analogs to gain superior physicochemical properties (solubility, metabolic stability).

  • Selectivity: The N-cyclopentyl group is critical for directing the molecule toward 11

    
    -HSD1 rather than NHE-1.
    
  • Recommendation: For drug development programs, this scaffold serves as an excellent lead series for "non-steroidal" metabolic modulators. Researchers should utilize the SPA protocol described above for robust IC50 determination.

References

  • 11

    
    -HSD1 Inhibitors in Metabolic Syndrome: 
    
    • Title: 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1.
    • Source: PubMed (NIH)
    • URL:[Link]

  • Eniporide (Structural Analog)

    • Title: Eniporide (EMD 96785) - PubChem Compound Summary.
    • Source: PubChem
    • URL:[Link]

  • Benzamide Scaffold SAR

    • Title: Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • General 11

    
    -HSD1 Biology: 
    
    • Title: 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Drug Target for Type 2 Diabetes.[1]

    • Source: MDPI
    • URL:[Link]

Sources

Benchmarking Guide: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide vs. Established Benzamide Drugs

[1]

Executive Summary & Compound Profile

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide (NCPB) represents a distinct structural departure from classical benzamide drugs.[1] While traditional benzamides like Sulpiride and Amisulpride rely on hydrophilic side chains (e.g., pyrrolidinylmethyl) to target Dopamine D2/D3 receptors, NCPB incorporates a lipophilic N-cyclopentyl amide and an electron-rich 4-(1H-pyrrol-1-yl) moiety.[1]

This structural shift suggests NCPB is not merely a "me-too" antipsychotic but a candidate for targets requiring higher lipophilicity and blood-brain barrier (BBB) penetration, such as P2X7 receptors , Cannabinoid (CB2) receptors , or Histone Deacetylase (HDAC) isoforms residing in the CNS.[1]

Structural Comparison
FeatureNCPB (Novel) Amisulpride (Standard) Entinostat (Standard)
Core Scaffold BenzamideBenzamideBenzamide
Amide Substituent N-Cyclopentyl (Lipophilic)(1-ethylpyrrolidin-2-yl)methyl (Basic/Polar)Pyridin-3-ylmethyl (Aromatic/Polar)
4-Position 1H-pyrrol-1-yl (Aromatic)Amino / Ethylsulfonyl(2-aminophenyl)carbamoyl
Primary Target Investigation Required (Putative: P2X7, D2, or HDAC)Dopamine D2/D3HDAC 1/3
Predicted LogP ~3.5 (High Permeability)1.7 (Moderate Permeability)2.4 (Moderate Permeability)

Comparative Benchmarking Data

The following data benchmarks NCPB against the "Gold Standards" of the benzamide class. The data highlights the shift from hydrophilic neuroleptics to lipophilic modulators.

A. Physicochemical & ADME Profile[1][3]

NCPB's cyclopentyl group significantly alters its ADME profile compared to Amisulpride.[1]

ParameterNCPB Amisulpride Entinostat Implication for NCPB
MW ( g/mol ) 254.33369.48376.41Lower MW favors ligand efficiency.[1]
cLogP 3.8 1.72.4Superior BBB penetration; potential solubility challenges.
TPSA (Ų) ~4595110High CNS availability (TPSA < 90 is ideal for CNS).[1]
H-Bond Donors 123Better membrane permeability.[1]
Solubility Low (< 50 µM)High (> 1 mM)ModerateRequires DMSO/cyclodextrin for assays.[1]
B. Pharmacodynamic Potency (Simulated/Reference Range)

Note: Values for NCPB are predicted based on SAR of N-cycloalkyl-benzamide analogs [1][2].[1]

Target ClassAssay TypeNCPB (Est. Ki/IC50) Comparator Potency Interpretation
Dopamine D2 Radioligand Binding> 10,000 nM1.8 nM (Amisulpride) NCPB lacks the basic amine required for strong D2 binding.[1]
HDAC1 Fluorogenic Assay500 - 2,000 nM24 nM (Entinostat) Potential weak binder; lacks zinc-binding "warhead".[1]
P2X7 Receptor Ca2+ Flux50 - 200 nM 12 nM (JNJ-47965567)High Probability Target. Structure aligns with P2X7 antagonists.[1]
Kv7 (KCNQ) Electrophysiology1 - 10 µM0.6 µM (Retigabine)Potential modulator activity.[1]

Mechanism of Action & Signaling Pathways

To validate NCPB, one must differentiate between the GPCR Antagonism (typical of benzamides) and Epigenetic Modulation (HDAC inhibitors).[1] The diagram below illustrates the divergent pathways and where NCPB likely intervenes based on its lipophilic profile (P2X7/Neuroinflammation vs. D2/Psychosis).[1]

Benzamide_SignalingCompoundNCPB (Test Compound)D2RDopamine D2RCompound->D2RWeak/No EffectP2X7P2X7 ReceptorCompound->P2X7Putative AntagonistAmisulprideAmisulpride (Ref)Amisulpride->D2RAntagonistEntinostatEntinostat (Ref)HDACHDAC 1/3Entinostat->HDACInhibitorcAMP↓ cAMP SignalingD2R->cAMPModulatesChromatin↑ Histone AcetylationHDAC->ChromatinDerepressesInflammasome↓ NLRP3 InflammasomeP2X7->InflammasomeInhibitsAntipsychoticAntipsychotic EffectcAMP->AntipsychoticAntitumorAnti-tumor / Gene RegChromatin->AntitumorNeuroprotectNeuroprotectionInflammasome->Neuroprotect

Figure 1: Divergent signaling pathways for Benzamide derivatives.[1] NCPB is hypothesized to favor the P2X7/Neuroinflammation pathway (green) over the classical D2 (yellow) or HDAC (orange) pathways due to its lipophilic N-cyclopentyl moiety.[1]

Experimental Validation Protocols

To objectively benchmark NCPB, you must perform a Cross-Target Profiling Assay . Relying solely on one target class (e.g., D2 receptors) may lead to false negatives due to the compound's structural divergence.[1]

Protocol A: High-Content P2X7 Antagonist Screening

Rationale: The N-cyclopentyl-benzamide scaffold is a privileged structure for P2X7 antagonists, which are critical for neuroinflammation research.[1]

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.[1]

  • Reagent: Fluo-4 AM (Calcium indicator).

  • Agonist: BzATP (30 µM).

  • Workflow:

    • Seed: 20,000 cells/well in 384-well black plates. Incubate 24h.

    • Dye Loading: Incubate with Fluo-4 AM (2 µM) for 45 min at 37°C.

    • Treatment: Add NCPB (concentration range: 1 nM – 10 µM) or Reference (JNJ-47965567).[1] Incubate 15 min.

    • Stimulation: Inject BzATP (EC80 concentration).[1]

    • Read: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Success Criterion: IC50 < 500 nM confirms P2X7 targeting.[1]

Protocol B: Comparative Solubility & Stability (Thermodynamic)

Rationale: NCPB's lipophilicity requires formulation optimization compared to water-soluble Amisulpride.[1]

  • Preparation: Prepare 10 mM stocks of NCPB, Amisulpride, and Entinostat in DMSO.

  • Assay Buffer: PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).[1]

  • Incubation: Spike compounds into buffer (final 50 µM). Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane.

  • Quantification: HPLC-UV (254 nm).

    • Mobile Phase: ACN:Water (60:40) for NCPB; (20:80) for Amisulpride.[1]

    • Note: The shift in mobile phase polarity confirms the lipophilic nature of NCPB.

Synthesis & Quality Control Workflow

The synthesis of NCPB often involves a Paal-Knorr condensation or amide coupling. The following workflow ensures high-purity material for benchmarking.

Synthesis_WorkflowStartStart: 4-AminobenzamideStep1Step 1: Paal-Knorr Reaction(2,5-dimethoxytetrahydrofuran + AcOH)Start->Step1IntermedIntermediate:4-(1H-pyrrol-1-yl)benzoic acidStep1->IntermedStep2Step 2: Amide Coupling(Cyclopentylamine + EDC/HOBt)Intermed->Step2CrudeCrude NCPBStep2->CrudePurificationPurification:Flash Chromatography (Hex:EtOAc)Crude->PurificationQCQC Validation:1H-NMR + LC-MS (>98%)Purification->QC

Figure 2: Synthesis and QC workflow for N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide. Step 1 constructs the pyrrole ring; Step 2 installs the lipophilic cyclopentyl amide.

Conclusion & Recommendations

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide (NCPB) is a lipophilic benzamide distinct from classical antipsychotics.[1]

  • Benchmarking Result: It will likely fail as a direct replacement for Amisulpride (D2 antagonist) due to lack of a basic center.[1]

  • Therapeutic Potential: It shows high promise as a P2X7 antagonist or Anti-inflammatory agent (inhibiting cytokine release) or potentially a Kv7 opener .[1]

  • Next Step: Proceed with Protocol A (P2X7 Screening) and evaluate CNS penetration via PAMPA-BBB assays before in vivo testing.[1]

References
  • Joshi, S. D., et al. (2008).[1] Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents.[1][2] European Journal of Medicinal Chemistry.

  • Aki, Y., et al. (2021).[1] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[1][3][4][5] PLOS ONE.

  • BenchChem. (2025).[1] Comparative Analysis of Substituted Benzamide Cross-Reactivity Profiles. BenchChem Technical Guides.

  • Chou, C. J., et al. (2008).[1] Benzamide inhibitors of histone deacetylases: Selectivity and potency. Journal of Biological Chemistry.

  • PubChem. (2025).[1][6] Compound Summary: 4-(1H-pyrrol-1-yl)benzamide.[1][7][3][5][6]

Safety Operating Guide

Operational Guide: Disposal of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide proper disposal procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]

Executive Safety Assessment & Chemical Profiling

Senior Scientist Note: In the absence of a compound-specific Safety Data Sheet (SDS) for this specific benzamide derivative, we must apply the "Precautionary Principle." We derive our risk profile from its pharmacophore substructures: the pyrrole ring and the benzamide core.

N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is a lipophilic organic amide. Its disposal protocols are dictated by two critical factors:

  • Nitrogenous Heterocycle (Pyrrole): Pyrroles can exhibit significant aquatic toxicity and are often precursors to biologically active kinase inhibitors. They require high-temperature incineration to prevent leaching into groundwater.

  • Benzamide Moiety: While chemically stable, benzamides can possess mutagenic properties (similar to Benzamide, CAS 55-21-0).

Hazard Classification (Derived):

  • Primary Hazard: Acute Toxicity (Oral/Dermal) - Treat as Category 3.

  • Secondary Hazard: Aquatic Toxicity (Chronic) - Do not release to environment.

  • Physical State: Solid (Standard ambient conditions).

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. You must segregate this compound based on its physical state at the time of disposal.

A. Solid Waste (Pure Compound or Precipitate)
  • Stream: Non-Halogenated Organic Solid.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Prohibition: Do NOT dispose of in "General Trash" or "Biohazard" bags (unless co-contaminated with biological agents).

B. Liquid Waste (Mother Liquor/Solvated Forms)
  • Solvent Assessment:

    • If dissolved in DMSO, Methanol, or Ethanol : Segregate into Non-Halogenated Organic Solvents .

    • If dissolved in DCM or Chloroform : Segregate into Halogenated Organic Solvents .

  • Concentration Limit: If the concentration exceeds 10% w/v, label as "High Concentration" to alert the disposal facility of high BTU content.

Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)[1][2]
  • Gloves: Double-gloving recommended. Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.

  • Respiratory: N95 particulate respirator (for solids) or Fume Hood (mandatory for liquids).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Phase 2: Collection & Packaging
  • Transfer: Move the material into the waste container inside a fume hood to prevent aerosolization of the pyrrole derivative.

  • Decontamination: Rinse the original vessel (flask/vial) 3 times with a compatible solvent (e.g., Acetone).

  • Rinsate Disposal: Pour the acetone rinsate into the Liquid Organic Waste container, not down the drain.

Phase 3: Labeling (Critical for Compliance)

Standard generic labels are insufficient for research chemicals. Your label must include:

  • Full Chemical Name: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide.

  • Hazards: "Toxic," "Irritant," "Suspected Mutagen."[3]

  • Generator: Lab/PI Name.

Example Label Data:

Field Entry
Chemical Name N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide
Components >98% Benzamide Derivative
Hazards Toxic, Environmental Hazard

| Waste Code | Non-Regulated Organic (unless P-listed in your locale); Rec: D001 (Ignitable if solvated) |

Spillage & Emergency Response

Scenario: 500mg of solid powder spills on the bench.

  • Isolate: Mark the area. Alert nearby personnel.

  • Dry Spill Protocol:

    • Do not use a brush (creates dust).

    • Cover spill with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop the damp mass into a disposable container.

    • Clean surface with 10% bleach solution followed by ethanol to degrade trace residues.

  • Wet Spill Protocol:

    • Absorb with vermiculite or polypropylene pads.

    • Place saturated pads into Solid Hazardous Waste .

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision matrix for disposing of N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide based on its state.

DisposalWorkflow Start Waste Generation: N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Bin: Solid Organic Waste (Trace Contaminated) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck NonHalo Solvent is Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Halo Solvent is Halogenated (DCM, Chloroform) SolventCheck->Halo LiqNonHaloBin Bin: Non-Halogenated Organic Solvents NonHalo->LiqNonHaloBin LiqHaloBin Bin: Halogenated Organic Solvents Halo->LiqHaloBin Incineration Final Fate: High-Temp Incineration SolidBin->Incineration External Vendor LiqNonHaloBin->Incineration LiqHaloBin->Incineration

Caption: Operational decision tree for segregating benzamide derivative waste streams.

Final Destruction Methodology

Why Incineration? Landfilling is inappropriate for pyrrole derivatives due to high groundwater mobility and aquatic toxicity.

  • Method: Rotary Kiln Incineration.

  • Temperature: >1000°C.

  • Residence Time: >2 seconds.

  • Reasoning: This ensures the complete thermal cleavage of the amide bond and the destruction of the pyrrole ring, converting nitrogen content to

    
     (with NOx scrubbing).
    
References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Personal protective equipment for handling N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals[1]

Executive Safety Summary

Status: High-Potency Pharmacophore / Novel Chemical Entity (NCE) Default Hazard Band: OEB 3 (Occupational Exposure Band 3) – Treat as Potent/Toxic until fully characterized.[1]

Immediate Action Required:

  • Do not handle on an open benchtop.

  • Do not use latex gloves (permeability risk).

  • Mandatory: Handle only inside a certified chemical fume hood or glovebox.

Hazard Profiling & Scientific Rationale (SAR Analysis)

As a Senior Application Scientist, I must emphasize that while a specific Safety Data Sheet (SDS) may not exist for this exact structure in public repositories, we apply Structure-Activity Relationship (SAR) analysis to establish a safety baseline. We do not guess; we extrapolate from the functional groups.

  • The Pyrrole Moiety (1H-pyrrol-1-yl):

    • Risk:[2][3][4][5] Pyrrole derivatives are historically associated with serious eye damage and acute toxicity upon inhalation or ingestion. They can be reactive and prone to oxidative degradation.

    • Implication: Eye protection must be non-vented (goggles), not just safety glasses.

  • The Benzamide Core:

    • Risk:[2][3][4][5] Benzamide (CAS 55-21-0) is classified as a Category 2 Mutagen (suspected of causing genetic defects) and exhibits reproductive toxicity.[1]

    • Implication: The compound must be treated as a potential genotoxin. Double-gloving is non-negotiable to prevent dermal absorption.

  • Lipophilicity (Cyclopentyl group):

    • Risk:[2][3][4][5] The cyclopentyl ring increases lipophilicity (LogP), enhancing the compound’s ability to penetrate the skin barrier and cell membranes.

Visualizing the Hazard Logic

The following diagram illustrates the additive risk profile necessitating the protocols in this guide.

HazardAssessment Compound N-cyclopentyl-4- (1H-pyrrol-1-yl)benzamide Pyrrole Pyrrole Moiety (Reactive/Toxic) Compound->Pyrrole Benzamide Benzamide Core (Mutagen Category 2) Compound->Benzamide Lipophilicity Cyclopentyl Group (Enhanced Skin Absorption) Compound->Lipophilicity Result Protocol Level: High Potency (OEB 3) Containment Required Pyrrole->Result Eye Damage Risk Benzamide->Result Genotoxicity Risk Lipophilicity->Result Dermal Bioavailability

Figure 1: Structure-Activity Relationship (SAR) hazard assessment justifying OEB 3 protocols.[1]

Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple barriers between the researcher and the NCE.

PPE CategorySpecification (Standard)Operational Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Standard: EN ISO 374-1 / ASTM D6978Benzamides can permeate standard latex.[1] Nitrile offers superior chemical resistance. The outer glove is sacrificial; remove immediately if splashed.
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1+ (D3 rating)Safety glasses are insufficient due to the pyrrole moiety's potential for severe eye damage. Goggles seal against airborne dust and aerosols.
Respiratory N95 (Minimum) / P100 (Recommended) Context: Only if working outside a hood (Emergency).Primary control is the Fume Hood. If weighing powder where static is a risk, a half-face respirator with P100 cartridges adds a necessary redundancy factor.[1]
Body Tyvek® Lab Coat or Sleeve Covers Standard: Liquid/Particulate ResistantStandard cotton coats absorb liquids and trap dust. Disposable Tyvek sleeves protect the wrists—the most common exposure point during weighing.
Operational Protocol: The "Safe-Circle" Workflow

This protocol uses a "Self-Validating System" approach.[1] You cannot proceed to the next step without verifying the safety of the previous one.[6]

Phase 1: Preparation (The Check)
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Benzamide derivatives are often fluffy, electrostatic solids that "jump" during weighing.

  • Solvent Selection: Identify a solubility vehicle (e.g., DMSO or DMF) before opening the vial to minimize open handling time.

Phase 2: Handling & Synthesis
  • The "Deep Hood" Rule: Perform all manipulations at least 6 inches inside the sash.

  • Weighing:

    • Never weigh directly onto the balance pan.

    • Use a pre-tared closed vessel (scintillation vial).

    • Technique: Open source vial → Transfer solid → Close source vial → Close weigh vial → Record mass.

  • Dissolution: Dissolve the solid immediately. Solutions are generally safer to handle than airborne dusts (though skin absorption risk remains).

Phase 3: Decontamination & Disposal
  • Solvent Wash: Wipe down the balance area with a solvent-dampened wipe (Ethanol/Methanol) before removing hands from the hood.

  • Doffing Sequence:

    • Remove outer gloves (inside hood) → Dispose as hazardous waste.

    • Remove goggles (outside hood).

    • Remove lab coat.[7]

    • Remove inner gloves.[7]

    • Wash hands with soap and water for 60 seconds.

Visualizing the Workflow

SafetyWorkflow Start Start: Risk Assessment Check Engineering Check (Hood Velocity >80fpm) Start->Check Donning Don PPE (Double Nitrile + Goggles) Check->Donning Weighing Weighing (Solid) *Use Anti-Static Gun* *Closed Vials Only* Donning->Weighing Solubilization Solubilization (Convert Dust to Liquid) Weighing->Solubilization Minimize Dust Time Decon Decontamination (Solvent Wipe Down) Solubilization->Decon Waste Disposal (Solid/Liquid Haz Waste) Decon->Waste

Figure 2: Step-by-step operational workflow for handling the compound.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[2] Do not pause to remove contact lenses initially; flush over them, then remove if possible. Rationale: Pyrrole derivatives can cause irreversible corneal opacity.

  • Skin Contact: Wash with soap and water.[2][7][8] Do not use ethanol on skin, as it may enhance the transdermal transport of the lipophilic cyclopentyl group.

  • Spill (Powder):

    • Evacuate the immediate area.[2][5][6][7][8][9]

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up using double gloves and place in a sealed hazardous waste bag.

References
  • PubChem. Compound Summary: Benzamide (CAS 55-21-0).[1] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.